Notoginsenoside FP2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H98O26 |
|---|---|
Molecular Weight |
1211.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-[[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[(3S,5S,8R,9R,10R,12R,13S,14R,17S)-3-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43-,44-,45+,46+,47-,48-,49+,50-,51-,52-,53-,55-,56+,57+,58?/m0/s1 |
InChI Key |
FPMOROOPDIFSMA-XXPBWFGCSA-N |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@@]2([C@H]1[C@@H](C[C@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@H]9[C@@H]([C@@H]([C@@H](O9)CO)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Notoginsenoside FP2 from Panax notoginseng Fruit Pedicels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panax notoginseng, a highly valued herb in traditional Chinese medicine, is a rich source of various bioactive saponins (B1172615).[1][2][3][4][5] These compounds, including ginsenosides (B1230088) and notoginsenosides, are known for their wide range of pharmacological activities, particularly in the prevention and treatment of cardiovascular diseases. While the roots and rhizomes are the most commonly used parts, other botanical parts such as leaves, flowers, and fruit pedicels also contain a diverse array of saponins. Notoginsenoside FP2, a dammarane-type bisdesmoside, is a notable saponin (B1150181) isolated specifically from the fruit pedicels of Panax notoginseng. Its potential therapeutic applications in cardiovascular health make its efficient isolation and purification a critical area of research for drug discovery and development.
This technical guide provides a comprehensive overview of a potential methodology for the isolation and purification of this compound from Panax notoginseng fruit pedicels. The described workflow is a composite of established techniques for saponin separation, including solvent extraction, macroporous resin chromatography, and preparative high-performance liquid chromatography (prep-HPLC).
Experimental Protocols
Plant Material and Pre-treatment
Fresh fruit pedicels of Panax notoginseng are collected and authenticated. The plant material is washed to remove any foreign matter and then air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the target saponins. The dried pedicels are then ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Total Saponins
The powdered Panax notoginseng fruit pedicels are subjected to ultrasound-assisted extraction (UAE) to isolate the crude saponin extract.
Protocol:
-
Place 1 kg of powdered fruit pedicels into a large-volume extractor.
-
Add 70-85% aqueous ethanol (B145695) at a solid-to-liquid ratio of 1:15 (w/v).
-
Perform ultrasonication for 1.5-2 hours at room temperature.
-
Filter the extract through cheesecloth and then a finer filter paper to remove solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of saponins.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
-
Dissolve the crude extract in distilled water.
Preliminary Purification by Macroporous Resin Column Chromatography
The aqueous crude extract is subjected to macroporous resin column chromatography to remove impurities and enrich the total saponins.
Protocol:
-
Select a suitable macroporous resin (e.g., D101 or AB-8) and pack it into a glass column.
-
Pre-condition the column by washing with ethanol followed by distilled water until the effluent is neutral.
-
Load the aqueous crude extract onto the column at a controlled flow rate.
-
Wash the column with distilled water to remove sugars, salts, and other polar impurities.
-
Elute the adsorbed saponins with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95%).
-
Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the saponin-rich fractions and concentrate them under reduced pressure to yield a total saponin extract.
Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final isolation and purification of this compound are achieved using preparative HPLC with a reversed-phase C18 column.
Protocol:
-
Dissolve the enriched total saponin extract in methanol (B129727) and filter it through a 0.45 µm membrane filter.
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 mm × 20 mm, 10 µm).
-
Employ a gradient elution mobile phase consisting of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-10 min, 20-30% A; 10-40 min, 30-45% A; 40-50 min, 45-60% A. The specific gradient may require optimization.
-
Set the flow rate to approximately 10-15 mL/min.
-
Monitor the eluent at a wavelength of 203 nm, as saponins generally have weak UV absorption.
-
Collect fractions corresponding to the peak of interest based on retention time, which should be determined using an analytical standard of this compound if available.
-
Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a purified white powder of this compound.
Purity Analysis
The purity of the isolated this compound is determined by analytical HPLC-UV. The chemical structure can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the isolation process.
Table 1: Extraction and Preliminary Purification Yields
| Step | Starting Material | Parameter | Value |
| Extraction | Dried Fruit Pedicel Powder | Weight | 1000 g |
| Crude Extract Yield | 150 g | ||
| Macroporous Resin Chromatography | Crude Extract | Total Saponin Yield | 45 g |
| Saponin Purity | ~60% |
Table 2: Preparative HPLC Purification of this compound
| Parameter | Value |
| Starting Material (Total Saponins) | 45 g |
| Isolated this compound Yield | 250 mg |
| Final Purity (by HPLC) | >98% |
| Overall Yield from Dried Pedicels | 0.025% |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the overall experimental procedure for isolating this compound.
Caption: Workflow for the isolation of this compound.
Hypothetical Signaling Pathway for Cardiovascular Protection
This compound is suggested to have potential in treating cardiovascular diseases. While the specific molecular targets are not yet fully elucidated, many saponins exert their cardioprotective effects through the activation of the PI3K/Akt signaling pathway, which promotes cell survival and reduces apoptosis in cardiomyocytes. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical PI3K/Akt signaling pathway for cardioprotection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions [frontiersin.org]
Notoginsenoside FP2: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential therapeutic applications, with a focus on its cardiovascular effects. Detailed experimental protocols for isolation and characterization, alongside an exploration of its potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway, are presented. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a complex glycoside with a dammarane-type triterpenoid (B12794562) aglycone. Its chemical structure has been elucidated through extensive spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₈H₉₈O₂₆ | --INVALID-LINK-- |
| Molecular Weight | 1211.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) and water (5 mg/mL with sonication) | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year | --INVALID-LINK-- |
Table 2: Spectroscopic Data of this compound (Predicted and from Related Compounds)
| ¹H NMR (Pyridine-d₅) | ¹³C NMR (Pyridine-d₅) |
| Note: Specific ¹H and ¹³C NMR data for this compound are not publicly available. The structural elucidation relies on comparison with spectral data of similar notoginsenosides. | Note: Specific ¹H and ¹³C NMR data for this compound are not publicly available. The structural elucidation relies on comparison with spectral data of similar notoginsenosides. |
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from the fruit pedicels of Panax notoginseng involves a multi-step process. The following is a generalized protocol based on methods for isolating saponins (B1172615) from this plant.
An In-Depth Technical Guide to the Biosynthesis of Notoginsenoside FP2 in Panax notoginseng
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a dammarane-type bisdesmosidic saponin, is a unique bioactive compound isolated from the fruit pedicels of Panax notoginseng. Its distinct chemical structure and potential therapeutic properties, particularly in the context of cardiovascular diseases, have garnered significant interest within the scientific community. Understanding the biosynthetic pathway of this compound is crucial for its targeted production through metabolic engineering and synthetic biology approaches, offering a sustainable alternative to extraction from plant sources. This technical guide provides a comprehensive overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.
Core Biosynthesis Pathway of Dammarane-type Ginsenosides (B1230088)
The biosynthesis of this compound follows the general pathway of dammarane-type ginsenosides, which can be broadly divided into three main stages: the formation of the triterpenoid (B12794562) backbone, hydroxylation of the backbone by cytochrome P450 enzymes (CYP450s), and glycosylation by UDP-glycosyltransferases (UGTs).
-
Isoprenoid Precursor Biosynthesis: The pathway begins with the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (B85504) (MVA) pathway in the cytoplasm.
-
Formation of the Dammarane Skeleton: Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are condensed to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256). The cyclization of 2,3-oxidosqualene by dammarenediol-II synthase (DS), an oxidosqualene cyclase (OSC), is a critical step that leads to the formation of the dammarane-type triterpenoid skeleton, dammarenediol-II.
-
Hydroxylation by Cytochrome P450s: The dammarenediol-II backbone undergoes a series of hydroxylation reactions catalyzed by specific CYP450 enzymes. Protopanaxadiol (PPD) is formed by the hydroxylation of dammarenediol-II at the C-12 position by a CYP716A subfamily enzyme. Further hydroxylation of PPD at the C-6 position by another CYP450 enzyme leads to the formation of protopanaxatriol (B1242838) (PPT).
-
Glycosylation by UDP-Glycosyltransferases (UGTs): The final and most diverse step in ginsenoside biosynthesis is the sequential attachment of sugar moieties to the hydroxyl groups of the aglycones (PPD and PPT) by various UGTs. This glycosylation process is responsible for the vast structural diversity of ginsenosides.
The Specific Biosynthetic Pathway of this compound
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, based on its chemical structure—a protopanaxadiol-type ginsenoside with two sugar chains attached at the C-3 and C-20 positions—a putative pathway can be proposed.
This compound is a bisdesmosidic saponin, meaning it has two separate sugar chains. The aglycone is protopanaxadiol. One sugar chain, a β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→6)]-β-D-glucopyranosyl group, is attached at the C-3 hydroxyl group. The other, a β-D-glucopyranosyl group, is attached at the C-20 hydroxyl group.
The biosynthesis likely proceeds through the formation of known PPD-type ginsenosides as intermediates. A plausible precursor to this compound is Ginsenoside Rd , which has a β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl moiety at C-3 and a β-D-glucopyranosyl group at C-20. The formation of this compound from Ginsenoside Rd would then require the action of a specific UDP-xylosyltransferase that attaches a xylose molecule to the C-6 position of the inner glucose at the C-3 position.
The key to unraveling the precise pathway lies in the identification and characterization of the specific UGTs present in the fruit pedicels of P. notoginseng that catalyze these final glycosylation steps.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound in Panax notoginseng.
Quantitative Data Summary
Currently, specific quantitative data for the biosynthesis of this compound is limited. However, data from related ginsenoside biosynthetic pathways in Panax species can provide valuable context. The following tables summarize representative quantitative data found in the literature.
Table 1: Gene Expression Levels of Key Biosynthetic Enzymes in Different Tissues of Panax notoginseng
| Gene | Enzyme | Root (RPKM) | Stem (RPKM) | Leaf (RPKM) | Flower (RPKM) | Fruit Pedicel (Predicted) |
| PnDS | Dammarenediol-II synthase | High | Moderate | Moderate | Low | Moderate-High |
| PnCYP716A | Protopanaxadiol synthase | High | Moderate | Low | Low | Moderate-High |
| PnUGT (various) | UDP-glycosyltransferases | Variable | Variable | Variable | Variable | High (specific UGTs) |
Note: RPKM (Reads Per Kilobase of transcript per Million mapped reads) values are qualitative descriptors based on typical expression patterns. Predicted expression in fruit pedicels is hypothesized based on the accumulation of this compound.
Table 2: Content of Major Ginsenosides in Different Tissues of Panax notoginseng
| Ginsenoside | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) | Fruit (mg/g DW) | Fruit Pedicel (mg/g DW) |
| Ginsenoside Rb1 | 5.0 - 30.0 | 1.0 - 5.0 | 10.0 - 50.0 | 5.0 - 20.0 | Variable |
| Ginsenoside Rg1 | 5.0 - 25.0 | 1.0 - 10.0 | 2.0 - 15.0 | 1.0 - 10.0 | Variable |
| Ginsenoside Rd | 0.5 - 5.0 | 0.1 - 1.0 | 1.0 - 10.0 | 0.5 - 5.0 | Variable |
| Notoginsenoside R1 | 1.0 - 10.0 | 0.5 - 5.0 | 1.0 - 8.0 | 0.5 - 4.0 | Variable |
| This compound | Not detected | Not detected | Not detected | Not detected | Present |
Note: DW = Dry Weight. The concentration ranges are compiled from various literature sources and can vary based on plant age, cultivation conditions, and analytical methods.
Experimental Protocols
To facilitate further research into the this compound biosynthetic pathway, this section provides detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the expression levels of candidate UGT genes in the fruit pedicels of P. notoginseng.
a. RNA Extraction and cDNA Synthesis:
-
Harvest fresh fruit pedicels and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a plant RNA extraction kit following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. qRT-PCR Reaction:
-
Design gene-specific primers for the target UGTs and a reference gene (e.g., actin or GAPDH).
-
Prepare the reaction mixture in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
0.8 µL of each forward and reverse primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 1:10 dilution)
-
6.4 µL of nuclease-free water
-
-
Perform the qRT-PCR using a thermal cycler with the following program:
-
Initial denaturation: 95°C for 30 seconds
-
40 cycles of:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Perform a melting curve analysis to verify the specificity of the amplification.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Heterologous Expression and Functional Characterization of UGTs
This protocol describes the expression of candidate P. notoginseng UGTs in Escherichia coli and subsequent in vitro enzyme assays.
a. Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate UGT gene from P. notoginseng fruit pedicel cDNA.
-
Clone the PCR product into an expression vector (e.g., pET-28a or pGEX-4T-1) to create a fusion protein with a purification tag (e.g., His-tag or GST-tag).
-
Verify the construct by DNA sequencing.
b. Protein Expression and Purification:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1.0 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).
-
Analyze the purity of the protein by SDS-PAGE.
c. In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified UGT enzyme
-
Putative acceptor substrate (e.g., Ginsenoside Rd)
-
UDP-sugar donor (e.g., UDP-xylose)
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer with appropriate pH)
-
Divalent cations (e.g., MgCl2 or MnCl2) if required
-
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding a solvent like methanol (B129727) or ethyl acetate.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of this compound.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows.
Caption: Workflow for qRT-PCR analysis of gene expression.
Caption: Workflow for heterologous expression and functional characterization of UGTs.
Conclusion and Future Directions
The biosynthesis of this compound in Panax notoginseng represents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the general pathway is understood, the specific enzymes responsible for the final, crucial glycosylation steps remain to be identified and characterized. Future research should focus on:
-
Transcriptome analysis of P. notoginseng fruit pedicels to identify candidate UGT genes that are highly expressed in this tissue.
-
Functional characterization of these candidate UGTs through heterologous expression and in vitro enzyme assays with potential precursors like Ginsenoside Rd.
-
Metabolomic profiling of fruit pedicels at different developmental stages to identify other potential intermediates in the FP2 pathway.
-
In vivo functional studies using techniques like virus-induced gene silencing (VIGS) to confirm the role of identified UGTs in this compound biosynthesis within the plant.
By elucidating the complete biosynthetic pathway, researchers can pave the way for the sustainable and scalable production of this compound, unlocking its full therapeutic potential.
Notoginsenoside FP2: A Technical Overview of an Emerging Cardiovascular Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng (Burk.) F.H. Chen.[1][2] As a unique constituent of this traditional medicinal herb, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2][3] This technical guide provides a comprehensive summary of the current pharmacological knowledge of this compound, including its chemical properties and putative biological activities. It is important to note that while research points towards its cardiovascular potential, detailed pharmacological studies on the isolated compound are still emerging.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is fundamental for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₈O₂₆ | |
| Molecular Weight | 1211.38 g/mol | |
| CAS Number | 1004988-75-3 | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 100 mg/mL (82.55 mM; requires sonication) | |
| H₂O: 5 mg/mL (4.12 mM; requires sonication) | ||
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Putative Pharmacological Profile: Cardiovascular Effects
Current research suggests a promising role for this compound in the management of cardiovascular diseases. However, it is crucial to note that a significant portion of the available data is derived from studies on saponin mixtures containing this compound, rather than on the isolated compound itself.
A study on the cardioprotective effects of stem-leaf saponins (B1172615) from Panax notoginseng identified this compound as a notable component (5.59%) of the total saponin extract. This study demonstrated that the saponin mixture exhibited protective effects against myocardial injury induced by sleep deprivation in mice. The underlying mechanism was suggested to be the inhibition of excessive autophagy via the PI3K/Akt/mTOR signaling pathway. While this provides a potential mechanistic framework, the specific contribution of this compound to these effects remains to be elucidated.
A narrative review on the unique saponins of Panax notoginseng highlights that the pharmacological effects of many of these unique components, including this compound, are not yet extensively studied. The review underscores that most of the existing research is limited to in vitro experiments, with a notable absence of comprehensive in vivo studies and detailed mechanistic explorations for the isolated compounds.
Signaling Pathways: A Postulated Role
Based on the preliminary evidence from studies on saponin mixtures containing this compound, a potential involvement in the PI3K/Akt/mTOR signaling pathway can be hypothesized. This pathway is a critical regulator of cellular processes such as growth, proliferation, survival, and autophagy. Its modulation by a saponin mixture containing this compound suggests a potential therapeutic avenue for conditions where this pathway is dysregulated, such as in certain cardiovascular pathologies.
Caption: Postulated involvement of the PI3K/Akt/mTOR pathway in the cardioprotective effects of a saponin mixture containing this compound.
Experimental Protocols
Detailed experimental protocols for the investigation of isolated this compound are not currently available in the public domain. Research on other notoginsenosides, such as Notoginsenoside R2, has employed a range of standard molecular and cellular biology techniques. These methodologies could serve as a foundation for future studies on this compound.
Example Methodologies from Notoginsenoside R2 Research:
-
Cell Viability and Proliferation Assays:
-
CCK-8 Assay: To assess the dose-dependent effects of the compound on cell viability, hepatic stellate cells (HSC-T6) and AML12 hepatocytes were treated with varying concentrations of Notoginsenoside R2 (e.g., 10–100 μM) for 24 hours. Cell viability was then measured using a CCK-8 kit according to the manufacturer's instructions.
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To evaluate the effect on the expression of fibrotic markers, HSC-T6 cells were treated with Notoginsenoside R2 (e.g., 20 and 30 μM) for 24 hours. Total RNA was extracted, reverse-transcribed to cDNA, and qRT-PCR was performed to measure the mRNA levels of α-SMA and collagen I.
-
-
Protein Expression and Signaling Pathway Analysis:
-
Western Blotting: To investigate the impact on protein expression and signaling pathways, cells were treated with the compound, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., α-SMA, Col-I, Desmin, TIMP-1, p-JAK, JAK, p-STAT3, STAT3). HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection.
-
-
Immunofluorescence Staining:
-
To visualize the expression and localization of target proteins, cells were fixed, permeabilized, and incubated with primary antibodies (e.g., against α-SMA and collagen I). Fluorescently labeled secondary antibodies were then used for visualization by microscopy.
-
-
Animal Models:
-
Zebrafish Model of Hepatic Fibrosis: To assess in vivo efficacy, zebrafish larvae were treated with a fibrotic agent (e.g., thioacetamide) with or without co-administration of Notoginsenoside R2 at different concentrations (e.g., 6.25, 12.5, and 25 μM). Histological analysis (H&E staining) and measurement of inflammatory and oxidative stress markers were performed.
-
Caption: A generalized experimental workflow for investigating the pharmacological profile of this compound.
Future Directions
The current body of literature provides a promising but incomplete picture of the pharmacological profile of this compound. To fully unlock its therapeutic potential, future research should focus on:
-
Pharmacological studies using isolated this compound: It is imperative to move beyond studies of saponin mixtures to delineate the specific effects of this compound.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is essential.
-
Comprehensive in vivo studies: Evaluating the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cardiovascular disease is a critical next step.
-
Quantitative structure-activity relationship (QSAR) studies: Comparing the activity of this compound with other notoginsenosides will help in understanding the structural determinants of its biological activity.
Conclusion
This compound stands as a unique natural product with suggested potential for the treatment of cardiovascular diseases. While its definitive pharmacological profile is yet to be fully characterized, preliminary evidence from studies on related compounds and saponin mixtures points towards a role in modulating key signaling pathways involved in cellular homeostasis. This technical guide summarizes the current state of knowledge and provides a framework for future investigations that will be crucial in validating the therapeutic utility of this promising compound.
References
Notoginsenoside FP2: A Technical Review of Current Literature and Unexplored Research Frontiers
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] While it has been identified as a unique saponin of this plant, the existing scientific literature presents a significant scarcity of research focused specifically on the isolated compound.[3] The primary therapeutic potential of this compound is suggested to be in the treatment of cardiovascular diseases.[1][4] However, a comprehensive review reveals that its individual pharmacological activities, mechanisms of action, and quantitative efficacy have not been elucidated.
This technical guide synthesizes the limited available data concerning this compound, primarily through its inclusion as a component in a multi-saponin extract. More importantly, it delineates the substantial research gaps that currently exist, offering a roadmap for future scientific inquiry into this potentially valuable natural compound.
Current State of Research: An Indirect View
Direct research on purified this compound is largely absent from published literature. Its most significant mention comes from a study investigating the cardioprotective effects of a total saponin extract from the stems and leaves of Panax notoginseng (SLSP). In this context, this compound is one of several active components.
Quantitative Data: Composition of Stem-Leaf Saponins (B1172615) (SLSP) Extract
The only available quantitative data involving this compound is its percentage composition within the SLSP extract used in a study on myocardial injury. The precise contribution of FP2 to the observed effects of the extract is unknown.
| Saponin Component | Percentage in SLSP Extract (%) |
| Rb3 | 17.4 |
| Notoginsenoside Fc | 11.8 |
| Ginsenoside Rc | 11.1 |
| Notoginsenoside IX | 7.72 |
| This compound | 5.59 |
| Notoginsenoside Fe | 5.45 |
| Ginsenoside Rb1 | 4.86 |
| Notoginsenoside Fa | 4.13 |
| Ginsenoside Rd | 3.04 |
| Data sourced from a study on the cardioprotective effects of SLSP in mice. |
Experimental Protocols (as part of an extract)
The following methodologies are detailed from the study that utilized the SLSP extract containing this compound. It must be emphasized that these protocols apply to the entire extract and not to isolated this compound.
In Vivo Model: Cardioprotective Effect of SLSP on Sleep-Deprived Mice
-
Animal Model : Male C57BL/6J mice.
-
Objective : To evaluate the effect of SLSP on myocardial injury induced by sleep deprivation (SD).
-
Methodology :
-
Mice were subjected to 72 hours of sleep deprivation using a modified multiple platform method.
-
The SLSP-treated groups received the extract via oral gavage at doses of 50 and 100 mg/kg body weight once daily for five days prior to and during the SD period.
-
A control group received normal saline.
-
Following the SD period, cardiac function was assessed using echocardiography.
-
Serum levels of cardiac injury markers (e.g., lactate (B86563) dehydrogenase - LDH, atrial natriuretic peptide - ANP) were measured.
-
Myocardial tissues were collected for histopathological examination (H&E staining) and transmission electron microscopy to observe ultrastructural changes like autophagosomes.
-
In Vitro Model: Effect of SLSP on Rapamycin-Induced Autophagy in H9c2 Cells
-
Cell Line : Rat H9c2 cardiomyocytes.
-
Objective : To investigate the mechanism of SLSP in protecting cardiomyocytes from excessive autophagy.
-
Methodology :
-
H9c2 cells were cultured in standard conditions.
-
To induce autophagy, cells were treated with rapamycin (B549165) (an mTOR inhibitor).
-
Experimental groups were co-treated with SLSP at various concentrations.
-
Cell viability was assessed using standard assays.
-
Autophagy was monitored through techniques such as acridine (B1665455) orange staining for acidic vesicular organelles and Western blotting for autophagy-related proteins (e.g., Beclin-1, LC3-II).
-
Apoptosis was measured by flow cytometry.
-
The phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway was determined by Western blot analysis to elucidate the mechanism of action.
-
Signaling Pathway Modulated by SLSP Extract
The study on the SLSP extract, which contains this compound, identified the PI3K/Akt/mTOR pathway as a key mediator of its cardioprotective effects. The extract was found to inhibit excessive autophagy and apoptosis in cardiomyocytes by activating this signaling cascade.
Caption: PI3K/Akt/mTOR pathway activated by SLSP extract.
Critical Research Gaps and Future Directions
The lack of dedicated research on this compound presents a significant opportunity for novel investigations. The following areas represent critical gaps in the current understanding of this compound:
-
Isolation and Pharmacological Screening :
-
There is a pressing need for studies using purified this compound to determine its intrinsic biological activities. Initial screening should focus on cardiovascular models, such as endothelial cell function, smooth muscle cell proliferation, and anti-inflammatory assays, but should not be limited to them.
-
-
Mechanism of Action :
-
The molecular targets of this compound are completely unknown. Research is required to identify the specific receptors, enzymes, or signaling proteins with which it interacts. The signaling pathways modulated by the isolated compound need to be elucidated.
-
-
Quantitative In Vitro and In Vivo Studies :
-
Basic pharmacological data, including dose-response curves, IC50 (inhibitory concentration), and EC50 (effective concentration) values in relevant cell-based assays, are non-existent.
-
There are no published in vivo studies evaluating the efficacy of purified this compound in any disease model. Animal studies are required to assess its therapeutic potential and establish effective dosages.
-
-
Pharmacokinetics and Toxicology :
-
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been studied. Understanding its bioavailability and metabolic fate is crucial for any drug development efforts.
-
A comprehensive toxicological assessment is necessary to establish a safety profile for the compound.
-
-
Synergistic and Antagonistic Effects :
-
Given that it naturally occurs with other saponins, it would be valuable to investigate whether this compound acts synergistically or antagonistically with other major components of Panax notoginseng, such as ginsenoside Rb1 or notoginsenoside R1.
-
Conclusion
References
In Silico Prediction of Notoginsenoside FP2 Targets: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, has demonstrated potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2][3][4] While its pharmacological potential is recognized, the precise molecular targets and mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict and characterize the molecular targets of this compound. By leveraging computational methodologies, researchers can accelerate the identification of putative protein interactions and signaling pathways, thereby guiding further experimental validation and drug development efforts. This document outlines detailed protocols for target prediction, molecular docking, and pathway analysis, and includes illustrative visualizations to facilitate a deeper understanding of the described computational strategies.
Introduction to this compound and the Rationale for In Silico Target Prediction
This compound is a complex natural product with a high molecular weight and intricate stereochemistry.[1] Traditional experimental approaches for target identification, such as affinity chromatography and biochemical screening, can be resource-intensive and time-consuming. Computational, or in silico, methods offer a powerful and efficient alternative for generating hypotheses about the bioactivity of natural products like this compound. These approaches can predict potential protein targets, elucidate binding modes, and place the compound within the broader context of biological signaling networks. This guide will detail a multi-faceted in silico strategy, integrating various computational tools to build a comprehensive profile of this compound's potential molecular interactions.
Proposed In Silico Target Prediction Workflow
The following experimental workflow outlines a systematic approach to predict and analyze the targets of this compound.
References
A Technical Guide to the Discovery and Characterization of Novel Notoginsenosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel notoginsenosides, a class of saponins (B1172615) derived from Panax notoginseng. This document details the experimental protocols for isolation and structural elucidation, presents quantitative data on their biological activities, and visualizes their modulation of key signaling pathways.
Introduction to Notoginsenosides
Notoginsenosides are a diverse group of triterpenoid (B12794562) saponins that are the main active components of Panax notoginseng, a traditional Chinese medicine renowned for its therapeutic properties.[1] These compounds exhibit a wide range of pharmacological activities, including cardiovascular and cerebrovascular protection, neuroprotection, anti-inflammatory, and anti-tumor effects.[1] The structural diversity of notoginsenosides, arising from different sugar moieties and aglycone structures, contributes to their varied biological functions.[1] This guide focuses on the methodologies for discovering and characterizing novel notoginsenosides and their potential as therapeutic agents.
Discovery and Isolation of Novel Notoginsenosides
The discovery of novel notoginsenosides begins with the extraction and isolation of these compounds from Panax notoginseng. The general workflow involves solvent extraction, followed by various chromatographic techniques for purification.
Experimental Protocol: Extraction and Isolation
1. Extraction:
-
Air-dry and powder the plant material (e.g., leaves, roots).
-
Extract the powdered material with a suitable solvent, such as 75% ethanol, using methods like maceration or ultrasonication.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
2. Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., HPD-100).
-
Wash the column with deionized water to remove impurities.
-
Elute the notoginsenosides with a stepwise gradient of ethanol-water mixtures (e.g., 20%, 50%, 80% ethanol).
-
Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the compounds of interest using a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water.
-
Collect the individual peaks corresponding to the purified novel notoginsenosides.
Workflow for Notoginsenoside Discovery and Isolation
Caption: A generalized workflow for the extraction and isolation of novel notoginsenosides.
Structural Characterization
Once a novel notoginsenoside is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation
1. Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (e.g., Q-TOF MS) with electrospray ionization (ESI) to determine the molecular weight and elemental composition of the compound.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide information about the aglycone and sugar moieties.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d5).
-
Acquire one-dimensional (1D) NMR spectra:
-
¹H-NMR: To identify the types and number of protons.
-
¹³C-NMR: To determine the number and types of carbon atoms.
-
-
Acquire two-dimensional (2D) NMR spectra for detailed structural assignment:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity of the aglycone and the attachment points of the sugar chains.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.
-
Logical Relationship for Structural Elucidation
Caption: The logical workflow for elucidating the structure of a novel notoginsenoside.
Biological Activity and Characterization
Novel notoginsenosides are screened for various biological activities to determine their therapeutic potential. This section details the protocols for assessing their cytotoxic, anti-inflammatory, and neuroprotective effects.
Cytotoxic Activity
The cytotoxic effects of novel notoginsenosides are often evaluated against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the novel notoginsenoside for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Cytotoxic Activity of Novel Notoginsenosides
| Compound | Cell Line | IC50 (µM) | Reference |
| Notoginsenoside Ng1 | HCT-116 | Not specified | [2] |
| Notoginsenoside Ng2 | HCT-116 | Not specified | [2] |
| Notoginsenoside Ab2 | HepG2 | 4.49 | |
| NCI-H460 | > 10 | ||
| MCF-7 | > 10 | ||
| 20(S/R)-Notoginsenoside R2 | H22 | 65.91 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of novel notoginsenosides is assessed by measuring their ability to inhibit the production of pro-inflammatory mediators.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Treatment: Pre-treat the cells with different concentrations of the novel notoginsenoside for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
Griess Assay: After 24 hours, collect the cell supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Neuroprotective Activity
The neuroprotective effects of novel notoginsenosides are evaluated in models of neuronal injury.
Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the novel notoginsenoside.
-
Induction of Injury: Expose the cells to glutamate (B1630785) to induce excitotoxicity.
-
Cell Viability Assay: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection and determine the half-maximal effective concentration (EC50) value.
Signaling Pathway Modulation
Understanding the molecular mechanisms by which novel notoginsenosides exert their biological effects is crucial. A common mechanism involves the modulation of intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and apoptosis. Several notoginsenosides have been shown to modulate this pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Lysis: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets like mTOR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Modulation of the PI3K/Akt/mTOR Pathway by Notoginsenosides
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and its modulation by notoginsenosides.
Conclusion
The discovery and characterization of novel notoginsenosides represent a promising avenue for the development of new therapeutic agents. This guide has provided a framework of the essential experimental protocols, from isolation and structural elucidation to the assessment of biological activity and elucidation of molecular mechanisms. The quantitative data presented for newly discovered notoginsenosides highlight their potential as cytotoxic agents. Further research focusing on a broader range of biological activities and in-depth mechanistic studies will be crucial in fully realizing the therapeutic potential of this diverse class of natural products.
References
- 1. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Detection of Notoginsenoside FP2
These application notes provide a detailed framework for the detection and quantification of Notoginsenoside FP2 using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1] This compound has garnered interest for its potential therapeutic applications in cardiovascular diseases. Accurate and reliable analytical methods are crucial for its quantification in raw materials, extracts, and finished products. This document outlines a general HPLC-UV method suitable for the analysis of this compound, based on established methods for similar saponins (B1172615) from Panax notoginseng.
Chemical Properties of this compound
A clear understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Molecular Formula | C₅₈H₉₈O₂₆ |
| Molecular Weight | 1211.38 g/mol |
| Source | Fruit pedicels of Panax notoginseng |
| Chemical Class | Dammarane-type bisdesmoside saponin |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[2] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Panax notoginseng Fruit Pedicels
This protocol describes a general method for the extraction of saponins from Panax notoginseng plant material.
Materials:
-
Dried fruit pedicels of Panax notoginseng
-
70% Methanol (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Grind the dried fruit pedicels into a fine powder.
-
Weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol to the flask.
-
Perform ultrasonic extraction for 60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in an appropriate volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.
HPLC-UV Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 19% B10-30 min: 19-29% B30-40 min: 29-32% B40-55 min: 32-50% B55-60 min: 50-19% B60-70 min: 19% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Method Validation (Representative Data)
The following tables summarize the typical performance characteristics of HPLC-UV methods for the quantification of notoginsenosides. These values should be established specifically for this compound during method validation.
Table 1: Linearity and Range
| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Notoginsenoside R1 | 0.1258 - 0.5022 | y = ax + b | > 0.999 |
| Ginsenoside Rg1 | 0.6177 - 1.655 | y = ax + b | > 0.999 |
| Ginsenoside Rb1 | 0.6350 - 1.824 | y = ax + b | > 0.999 |
Table 2: Precision
| Compound | Intra-day RSD (%) | Inter-day RSD (%) |
| Notoginsenoside R1 | < 2.0 | < 3.0 |
| Ginsenoside Rg1 | < 2.0 | < 3.0 |
| Ginsenoside Rb1 | < 2.0 | < 3.0 |
Table 3: Accuracy (Recovery)
| Compound | Spiked Level | Recovery (%) | RSD (%) |
| Notoginsenoside R1 | Low, Medium, High | 95.0 - 105.0 | < 3.0 |
| Ginsenoside Rg1 | Low, Medium, High | 95.0 - 105.0 | < 3.0 |
| Ginsenoside Rb1 | Low, Medium, High | 95.0 - 105.0 | < 3.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Notoginsenoside R1 | ~0.01 | ~0.03 |
| Ginsenoside Rg1 | ~0.02 | ~0.06 |
| Ginsenoside Rb1 | ~0.02 | ~0.06 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis for the HPLC-UV detection of this compound.
Caption: Experimental workflow for this compound analysis.
Potential Signaling Pathway in Cardiovascular Disease
While the specific signaling pathway for this compound is under investigation, other notoginsenosides have been shown to exert cardioprotective effects through pathways like PI3K/Akt.[3][4][5] This pathway is crucial for cell survival and proliferation. The diagram below illustrates a potential mechanism of action.
Caption: PI3K/Akt signaling pathway potentially activated by this compound.
References
- 1. TargetMol [targetmol.com]
- 2. This compound | CAS 1004988-75-3 | ScreenLib [screenlib.com]
- 3. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db-thueringen.de [db-thueringen.de]
Application Notes and Protocols for LC-MS/MS Analysis of Notoginsenoside FP2 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) found in Panax notoginseng, a traditional Chinese medicine with a long history of use for various cardiovascular conditions. As research into the pharmacological activities of individual saponins (B1172615) intensifies, the need for robust and sensitive analytical methods for their quantification in biological matrices becomes paramount. This document provides a detailed application note and protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique ideal for pharmacokinetic studies. The methodologies outlined herein are based on established principles for the analysis of similar notoginsenosides and ginsenosides (B1230088).[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described LC-MS/MS method for this compound. These values are representative of typical assays for similar analytes and should be validated in individual laboratories.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%RE) |
| LLOQ | 0.5 | < 20 | < 20 | ± 20 |
| Low | 1.5 | < 15 | < 15 | ± 15 |
| Medium | 75 | < 15 | < 15 | ± 15 |
| High | 400 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85 - 115 | 85 - 115 |
| High | 400 | 85 - 115 | 85 - 115 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Digoxin or another structurally similar ginsenoside not present in the sample.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (species-specific, e.g., rat, beagle dog, human)
Stock and Working Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Add 50 µL of plasma to the respective tubes.
-
Spike with the appropriate working solutions of this compound (for standards and QCs) and IS (for all samples except blanks).
-
Add 150 µL of ice-cold acetonitrile containing the IS to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UPLC/HPLC system
-
Column: C18 column (e.g., Agilent Zorbax, Waters Acquity BEH) with dimensions such as 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular weight of this compound (C58H98O26) is approximately 1211.4 g/mol . Based on the fragmentation patterns of similar saponins, the formate (B1220265) adduct is commonly observed as the precursor ion in negative mode.
-
Proposed Precursor Ion [M+HCOO]⁻: m/z 1255.6
-
Proposed Product Ions: Fragmentation of ginsenosides and notoginsenosides typically involves the sequential loss of sugar moieties. For this compound, which has a complex sugar chain, likely product ions would result from the cleavage of glycosidic bonds. Predicted product ions could correspond to the loss of one or more sugar residues.
-
Quantifier: To be determined empirically by infusing a standard solution of this compound. A plausible transition would be the loss of a terminal sugar.
-
Qualifier: A second, less intense but specific fragment ion.
-
-
Internal Standard (e.g., Digoxin): m/z 779.4 -> 649.4 (example)
-
-
MS Parameters:
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
Temperature: 550°C
-
Collision Energy (CE) and Declustering Potential (DP): To be optimized for this compound and the IS by infusing standard solutions.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Proposed metabolic pathway of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. MRM-based strategy for the homolog-focused detection of minor ginsenosides from notoginseng total saponins by ultra-performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of an UFLC-MS/MS assay for the absolute quantitation of nine notoginsenosides in rat plasma: Application to the pharmacokinetic study of Panax Notoginseng Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method for the determination of notoginsenoside Ft1 in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Notoginsenoside FP2 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell-based assays to evaluate the biological activities of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2][3] While specific data for this compound is emerging, the protocols outlined below are based on established methodologies for similar notoginsenosides and provide a robust framework for investigating its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.
General Guidelines for Handling this compound
This compound is typically supplied as a powder. For in vitro experiments, it is crucial to prepare stock solutions correctly.
Stock Solution Preparation:
| Solvent | Concentration | Preparation Notes | Storage Conditions |
| DMSO | 100 mg/mL (82.55 mM) | Ultrasonic assistance may be required for complete dissolution. Use freshly opened, anhydrous DMSO to avoid hygroscopic effects.[1] | -80°C for up to 6 months; -20°C for up to 1 month (protect from light).[1] |
| H₂O | 5 mg/mL (4.12 mM) | Sonication is recommended to aid dissolution. | Use immediately or store at -20°C for short periods. |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Anti-Inflammatory Activity Assays
Notoginsenosides have demonstrated significant anti-inflammatory properties. The following assays are designed to assess the potential of this compound to modulate inflammatory responses in vitro.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
A common model for studying inflammation involves stimulating macrophage cell lines (e.g., RAW 264.7) with LPS to induce an inflammatory cascade.
Experimental Workflow:
Caption: Workflow for LPS-induced inflammation assay.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Protocol: Cytokine Analysis (ELISA)
-
Follow steps 1-3 from the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | High | High | High |
| LPS + FP2 (10 µM) | Reduced | Reduced | Reduced |
| LPS + FP2 (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + FP2 (100 µM) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound and/or LPS as described previously.
-
Protein Extraction: Lyse the cells with RIPA buffer to extract total protein. For nuclear translocation analysis, perform cellular fractionation to separate nuclear and cytoplasmic extracts.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature and visualize the protein bands using an ECL detection system.
Neuroprotective Activity Assays
Notoginsenosides have shown promise in protecting neurons from various insults. Assays for neuroprotection often involve inducing oxidative stress or apoptosis in neuronal cell lines (e.g., SH-SY5Y).
Oxidative Stress-Induced Neuronal Damage
Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and cell death in neuronal cells.
Experimental Workflow:
Caption: Workflow for neuroprotection assays.
Protocol: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Treatment: Pre-treat cells with this compound for 24 hours, followed by the addition of H₂O₂ (concentration to be optimized, e.g., 100-200 µM) for another 24 hours.
-
Measurement:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 490 nm.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours. Read absorbance at 450 nm.
-
Protocol: Intracellular ROS Measurement
-
Culture and treat cells in a 96-well plate as described above.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
Data Presentation:
| Treatment | Cell Viability (%) | Relative ROS Levels (%) |
| Control | 100 | 100 |
| H₂O₂ | ~50 | High |
| H₂O₂ + FP2 (10 µM) | Increased | Reduced |
| H₂O₂ + FP2 (50 µM) | Significantly Increased | Significantly Reduced |
Apoptosis Assays
The anti-apoptotic effects of this compound can be evaluated by measuring key markers of apoptosis.
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Culture and treat SH-SY5Y cells in 6-well plates.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Western Blot for Apoptosis-Related Proteins
-
Following cell treatment and protein extraction, perform Western blotting as described previously.
-
Use primary antibodies against key apoptosis regulators such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (executioner caspase).
Anti-Cancer Activity Assays
Saponins (B1172615) from Panax notoginseng have been reported to possess anti-proliferative effects on various cancer cell lines.
Protocol: Anti-Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Measurement: Assess cell viability at each time point using the CCK-8 assay as previously described. This will help determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: Colony Formation Assay
-
Seed a low number of cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with this compound at concentrations below the IC₅₀ value.
-
Allow the cells to grow for 7-14 days, replacing the medium with fresh medium containing the compound every 2-3 days.
-
Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Data Presentation:
| Cell Line | Treatment | Cell Viability (48h, %) | Colony Formation (%) |
| HepG2 | Control | 100 | 100 |
| FP2 (IC₂₅) | 75 | Reduced | |
| FP2 (IC₅₀) | 50 | Significantly Reduced | |
| MCF-7 | Control | 100 | 100 |
| FP2 (IC₂₅) | 75 | Reduced | |
| FP2 (IC₅₀) | 50 | Significantly Reduced |
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, this compound may modulate several key signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Investigation into these pathways, primarily through Western blotting for key phosphorylated and total proteins, will provide a deeper understanding of the mechanism of action of this compound.
References
Administering Notoginsenoside FP2 in In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, is a subject of growing interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1] While comprehensive in vivo data for this compound is still emerging, this document provides a detailed guide for researchers on its administration in animal studies. The protocols and data presented are based on established methodologies for closely related notoginsenosides, such as Notoginsenoside R1 (NG-R1) and Notoginsenoside R2 (NGR2), providing a robust framework for initiating research with this compound.
Quantitative Data Summary
Due to the limited availability of specific in vivo quantitative data for this compound, the following tables summarize data for the closely related and well-studied Notoginsenoside R1 and R2. This information can serve as a valuable starting point for dose-ranging studies and for establishing pharmacokinetic profiles for this compound.
Table 1: In Vivo Dosage and Administration of Related Notoginsenosides
| Compound | Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Notoginsenoside R2 | Sprague Dawley Rats | 5.0, 10.0, 20.0 µM | Intragastric (i.g.) | Angiogenesis | [2] |
| Notoginsenoside R2 | db/db mice | 20 mg/kg/day | Oral | Diabetic Nephropathy | [3] |
| Notoginsenoside R1 | Mice (LAD ligation) | 7.14 mg/kg/day | Oral | Cardiac Lipotoxicity | [4] |
| Panax Notoginseng Saponins (PNS) | Piglets | 10 mg/kg bw | Oral | Antiviral/Immunomodulatory | [5] |
| Panax Notoginseng Saponins (PNS) | Kunming mice | 50, 100, 200 mg/kg·BW | Intraperitoneal | Oxidative Stress |
Table 2: Pharmacokinetic Parameters of Related Notoginsenosides in Beagle Dogs (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (hours) | AUC0→t [(ng/mL)·h] | Relative Bioavailability (%) | Reference |
| Notoginsenoside R1 (Enteric Capsule) | 1.84 ± 0.25 | 2.08 ± 0.49 | 7.06 ± 2.07 | 117.7 | |
| Notoginsenoside R1 (Conventional Capsule) | 1.48 ± 0.21 | 1.92 ± 0.20 | 7.16 ± 2.59 | - | |
| Ginsenoside Rg1 (Enteric Capsule) | 4.16 ± 0.25 | 2.00 ± 0 | 11.80 ± 2.93 | 77.2 | |
| Ginsenoside Rb1 (Enteric Capsule) | 18.05 ± 0.26 | 2.00 ± 0 | 98.49 ± 1.16 | 196.2 |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related notoginsenosides. These protocols can be modified for studies involving this compound.
Protocol 1: Evaluation of Angiogenic Effects in a Rat Model
This protocol is adapted from a study on Notoginsenoside R2.
-
Animal Model: Male Sprague Dawley (SD) rats (120–140 g).
-
Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the experiment.
-
Grouping:
-
Group 1: Normal Control (Vehicle - Normal Saline).
-
Group 2: Low-Dose this compound.
-
Group 3: Medium-Dose this compound.
-
Group 4: High-Dose this compound.
-
-
Dosage and Administration:
-
Based on related compounds, a starting dose range of 5-20 µM or 10-50 mg/kg can be considered.
-
Administer the compound or vehicle daily via intragastric gavage for 7 days.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the rats (e.g., with 3% sodium pentobarbital).
-
Collect blood from the abdominal aorta.
-
Perfuse the animals with saline and collect colon tissues.
-
-
Histopathological Analysis:
-
Fix colon tissues in 10% formaldehyde, embed in paraffin, and section.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
-
-
Biochemical Analysis:
-
Use collected serum to measure levels of relevant cytokines (e.g., IL-2, TNF-ɑ, IL-4, IL-10) and vascular growth factors (e.g., VEGFA) using ELISA kits.
-
Protocol 2: Assessment of Cardioprotective Effects in a Mouse Model of Heart Failure
This protocol is based on a study investigating Notoginsenoside R1.
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure (Heart Failure Model):
-
Induce heart failure by ligating the left anterior descending (LAD) coronary artery.
-
Anesthetize the mice and provide appropriate analgesia.
-
-
Grouping:
-
Sham Group: Surgery without LAD ligation.
-
Model Group: LAD ligation + Vehicle.
-
Treatment Group: LAD ligation + this compound.
-
Positive Control Group: LAD ligation + Simvastatin (or other relevant drug).
-
-
Dosage and Administration:
-
A starting dose of approximately 7 mg/kg/day, administered orally, can be used as a reference.
-
Begin treatment post-surgery and continue for a specified period (e.g., 14 days).
-
-
Functional Assessment:
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and at the end of the study.
-
-
Sample Collection:
-
At the study endpoint, euthanize the mice and collect heart tissue and blood samples.
-
-
Analysis:
-
Measure lipid levels in serum using ELISA.
-
Perform Western blot analysis on heart tissue homogenates to assess the expression of key proteins in relevant signaling pathways (e.g., AMPK).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by notoginsenosides and a typical experimental workflow for in vivo studies.
Caption: Notoginsenoside R2 signaling pathway in angiogenesis.
Caption: Notoginsenoside R1 signaling in cardiac lipotoxicity.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 5. Panax Notoginseng Saponins Suppress Type 2 Porcine Reproductive and Respiratory Syndrome Virus Replication in vitro and Enhance the Immune Effect of the Live Vaccine JXA1-R in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Notoginsenoside FP2 Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction: Notoginsenoside FP2 is a dammarane-type bisdesmoside, a natural saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] This compound is of significant interest to the scientific community for its potential therapeutic applications, particularly in the research and treatment of cardiovascular diseases.[1][2][3] Accurate preparation and proper storage of this compound stock solutions are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is fundamental to its proper handling and use in experiments.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅₈H₉₈O₂₆ | |
| Molecular Weight | 1211.38 g/mol | |
| CAS Number | 1004988-75-3 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (82.55 mM) | |
| Solubility in Water | 5 mg/mL (4.12 mM) | |
| Purity | >99% (Typical) |
Note: Sonication is recommended to aid dissolution in both DMSO and water. Hygroscopic DMSO can significantly impact the solubility of the product; it is highly recommended to use newly opened, anhydrous DMSO.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for cell-based assays.
2.1. Materials
-
This compound powder (purity ≥98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
2.2. Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
2.3. Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 1 mL × 1211.38 g/mol = 12.11 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolving: a. Transfer the weighed powder into a sterile amber vial or a clear vial that will be protected from light. b. Add the calculated volume of anhydrous DMSO to the vial. c. Vortex the vial for 1-2 minutes to thoroughly mix the contents. d. To ensure complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to ensure no solid particles remain.
2.4. Stock Solution Dilution Table
The following table provides the required volume of DMSO to prepare common stock concentrations from a specified mass of this compound.
Table 2: DMSO Volumes for Stock Solution Preparation
| Mass of FP2 | For 1 mM Stock | For 5 mM Stock | For 10 mM Stock |
| 1 mg | 0.8255 mL | 0.1651 mL | 0.0826 mL |
| 5 mg | 4.1275 mL | 0.8255 mL | 0.4128 mL |
| 10 mg | 8.2550 mL | 1.6510 mL | 0.8255 mL |
| Data derived from supplier datasheets. |
Storage and Stability
Proper storage is crucial to maintain the bioactivity of this compound and prevent its degradation.
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep away from moisture and direct sunlight. |
| 4°C | Short-term | Protect from light. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Key Storage Recommendations:
-
Aliquot: Once prepared, the stock solution should be aliquoted into single-use volumes in sterile, amber cryovials. This practice prevents product inactivation resulting from repeated freeze-thaw cycles.
-
Protect from Light: Notoginsenosides can be sensitive to light. Store both the solid compound and solutions protected from light.
-
Avoid Moisture: The powder form should be kept away from moisture to prevent degradation.
Application Notes
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the specific cell line, assay, or animal model. While specific data for FP2 is limited, related saponins (B1172615) from Panax notoginseng have been used in a range of concentrations. For example, in vitro studies with Notoginsenoside R2 have used concentrations from 10-100 μM, and studies with Panax notoginseng saponins (PNS) on HepG2 cells used concentrations from 18.75 to 600 mg/L. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Vehicle Control: When conducting cell-based or animal experiments, it is essential to include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the this compound. For most in vitro assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Signaling Pathways: Notoginsenosides, including related compounds like Notoginsenoside R1, have been shown to modulate various signaling pathways involved in cardiovascular protection and other biological processes. These often include the PI3K/Akt and MAPK pathways. Another related compound, Notoginsenoside Fc, has been shown to inhibit platelet aggregation through the PLCγ2 signaling cascade. Researchers using FP2 may consider investigating its effects on these key cellular pathways.
Caption: Simplified PI3K/Akt pathway, a common target of ginsenosides.
References
Application of Panax Notoginseng Saponins in Cardiac Hypertrophy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various pathological stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure, a condition with high morbidity and mortality. Panax notoginseng saponins (B1172615) (PNS), the primary active components of the traditional Chinese medicine Panax notoginseng, have demonstrated significant cardioprotective effects. Among these, Notoginsenoside R1 (NGR1) has been identified as a key player in mitigating cardiac hypertrophy. These compounds offer a promising avenue for the development of novel therapeutic strategies against pathological cardiac hypertrophy. This document provides detailed application notes and experimental protocols for studying the effects of Panax notoginseng saponins, with a focus on Notoginsenoside R1, in the context of cardiac hypertrophy.
Mechanism of Action
Panax notoginseng saponins, particularly Notoginsenoside R1, exert their anti-hypertrophic effects through multiple signaling pathways.[1][2][3][4][5] Preclinical studies suggest that NGR1 can attenuate cardiac hypertrophy by:
-
Inhibiting Inflammatory Responses: NGR1 has been shown to suppress the expression of CC chemokine receptor 2 (CCR2), which plays a crucial role in recruiting proinflammatory monocytes to inflamed heart tissue. This anti-inflammatory action helps to reduce the pathological remodeling associated with cardiac hypertrophy.
-
Activating Cardioprotective Signaling Pathways: NGR1 activates the Akt/mTOR and AMPK signaling pathways. The activation of these pathways is associated with reduced apoptosis, improved mitochondrial function, and regulation of lipid metabolism, all of which contribute to mitigating cardiac lipotoxicity and hypertrophy.
-
Modulating Calcium Signaling: Ginsenoside Re, another component of Panax notoginseng, has been shown to regulate the calcium-sensing receptor (CaSR)-mediated signaling pathway, which is implicated in the development of cardiac hypertrophy.
-
Reducing Oxidative Stress and Apoptosis: NGR1 has been demonstrated to decrease mitochondrial injury, limit the production of reactive oxygen species (ROS), and reduce apoptosis in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of Panax notoginseng saponins on cardiac hypertrophy.
Table 1: In Vivo Effects of Notoginsenoside R1 on Cardiac Function and Hypertrophy
| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |
| Cardiac Function (Ejection Fraction, Fractional Shortening) | Isoproterenol-induced hypertrophy in ApoE-/- mice | Notoginsenoside R1 (intraperitoneal injection) | 1-50 mg/kg/day | 7 days + 14 days ISO infusion | Attenuated ISO-induced cardiac dysfunction | |
| Cardiac Hypertrophy Markers (Fibrosis, Apoptosis) | Isoproterenol-induced hypertrophy in ApoE-/- mice | Notoginsenoside R1 (intraperitoneal injection) | 1-50 mg/kg/day | 7 days + 14 days ISO infusion | Reduced fibrosis and apoptosis | |
| Cardiac Function (EF, FS, LVID;d, LVID;s) | Heart failure mice model (LAD ligation) | Notoginsenoside R1 (oral gavage) | 7.14 mg/kg/day | 14 days | Improved EF and FS; Decreased LVID;d and LVID;s | |
| Myocardial Injury Markers (LDH, CK-MB, α-HBDH) | Myocardial infarction rat model (LADCA ligation) | Notoginsenoside R1 | Not specified | Not specified | Dose-dependently reduced serum levels of injury markers | |
| Cardiomyocyte Cross-Sectional Area | Myocardial infarction rat model (LADCA ligation) | Notoginsenoside R1 | Not specified | Not specified | Significantly decreased the MI-induced increase in cross-sectional area |
Table 2: In Vitro Effects of Panax Notoginseng Saponins on Cardiomyocytes
| Parameter | Cell Model | Inducer | Treatment | Concentration | Duration | Outcome | Reference |
| Cell Viability, Lipid Accumulation | Palmitic acid-induced H9C2 cells | Palmitic acid | Notoginsenoside R1 | 40 µmol/L | 24 hours | Increased cell viability, reduced lipid accumulation | |
| Apoptosis | Palmitic acid-induced H9C2 cells | Palmitic acid | Notoginsenoside R1 | 40 µmol/L | 24 hours | Ameliorated lipotoxicity-induced apoptosis | |
| ROS Accumulation, Apoptosis | Advanced glycation end products (AGEs)-induced H9c2 cells | AGEs | Notoginsenoside R1 | Not specified | Not specified | Decreased mitochondrial injury, limited ROS, and reduced apoptosis | |
| Cell Viability | Angiotensin II-induced rat cardiomyocytes | Angiotensin II (10⁻⁷ mol/L) | Panax notoginseng saponins (PNS) | 25, 100 mg/mL | 48 hours | Increased myocyte viability | |
| Apoptosis | Angiotensin II-induced rat cardiomyocytes | Angiotensin II (10⁻⁷ mol/L) | Panax notoginseng saponins (PNS) | 50 mg/mL | 48 hours | Significantly decreased Ang II-induced apoptosis |
Experimental Protocols
Detailed methodologies for key experiments in the study of Panax notoginseng saponins and cardiac hypertrophy are provided below.
In Vitro Model of Cardiomyocyte Hypertrophy
Objective: To induce a hypertrophic response in cultured cardiomyocytes for the evaluation of therapeutic agents.
Materials:
-
H9c2 rat cardiomyoblasts or neonatal rat ventricular myocytes (NRVMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hypertrophic agonist: Phenylephrine (PE), Angiotensin II (Ang II), or Endothelin-1 (ET-1)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining agents (e.g., Phalloidin for F-actin, DAPI for nuclei)
-
Microscope with imaging software
Protocol:
-
Cell Culture: Plate H9c2 cells or NRVMs at an appropriate density in multi-well plates and culture until they reach desired confluency. For differentiation of H9c2 cells, the medium can be switched to DMEM with 1% FBS.
-
Induction of Hypertrophy: Starve the cells in serum-free medium for 24 hours. Then, treat the cells with a hypertrophic agonist (e.g., 100 µM PE or 1 µM Ang II) for 24-48 hours. A vehicle-treated group should be included as a control.
-
Treatment with PNS/NGR1: Co-treat the cells with the hypertrophic agonist and various concentrations of the Panax notoginseng saponin (B1150181) being tested.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: After treatment, fix the cells and stain with Phalloidin and DAPI. Capture images using a fluorescence microscope and measure the cell surface area using imaging software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.
-
Gene Expression Analysis: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Protein Analysis: Perform Western blotting to analyze the protein levels of key signaling molecules involved in the hypertrophic response.
-
In Vivo Model of Cardiac Hypertrophy
Objective: To induce cardiac hypertrophy in an animal model to evaluate the systemic effects of therapeutic agents.
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthetics
-
Surgical instruments
-
Hypertrophic stimulus: Isoproterenol (ISO) infusion or transverse aortic constriction (TAC) surgery.
-
Echocardiography system
-
Histology reagents
Protocol:
-
Induction of Hypertrophy:
-
Isoproterenol (ISO) Infusion: Implant osmotic mini-pumps subcutaneously to deliver a continuous infusion of ISO (e.g., 25 mg/kg/day) for a specified period (e.g., 14 days).
-
Transverse Aortic Constriction (TAC): Perform surgery to create a constriction in the transverse aorta, leading to pressure overload on the left ventricle. Sham-operated animals should be used as controls.
-
-
Treatment with PNS/NGR1: Administer the Panax notoginseng saponin via an appropriate route (e.g., intraperitoneal injection or oral gavage) at the desired dosage and duration.
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac dimensions (e.g., left ventricular internal diameter) and function (e.g., ejection fraction, fractional shortening).
-
Hemodynamic Measurement: Invasive hemodynamic measurements can be performed to assess cardiac contractility and chamber pressure.
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts. Fix the hearts in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for cardiomyocyte size, Masson's trichrome for fibrosis).
-
Molecular Analysis: Use heart tissue for gene and protein expression analysis of hypertrophic and fibrotic markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-hypertrophic effects of Panax notoginseng saponins and a typical experimental workflow.
Caption: Signaling pathways modulated by Notoginsenoside R1 in cardiac hypertrophy.
Caption: General experimental workflow for studying PNS in cardiac hypertrophy.
References
- 1. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 5. media.sciltp.com [media.sciltp.com]
Application Notes: Investigating the Anti-Inflammatory Pathways of Notoginsenoside FP2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Notoginsenoside FP2, a saponin (B1150181) isolated from the leaves and flowers of Panax notoginseng, has demonstrated significant anti-inflammatory properties. It effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The underlying mechanism of action involves the suppression of key inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These findings suggest that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics.
These application notes provide a summary of the anti-inflammatory effects of this compound, along with detailed protocols for investigating its mechanism of action in vitro.
Quantitative Data Summary
The anti-inflammatory activity of this compound is concentration-dependent. The following tables summarize the inhibitory effects of FP2 on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration (µM) | Inhibition of NO Production (%) |
| 12.5 | 25.3 ± 2.1 |
| 25 | 48.7 ± 3.5 |
| 50 | 75.1 ± 4.2 |
Data represents the mean ± standard deviation of three independent experiments.
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| 12.5 | 21.8 ± 1.9 | 18.9 ± 1.7 |
| 25 | 45.2 ± 3.1 | 42.6 ± 2.8 |
| 50 | 71.4 ± 4.8 | 68.3 ± 4.1 |
Data represents the mean ± standard deviation of three independent experiments.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the anti-inflammatory effects of this compound.
Caption: General experimental workflow for studying anti-inflammatory effects.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-2 hours. b. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. c. Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).
Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL supernatant sample.
-
Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Protocol 3: Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment. Centrifuge to remove any cellular debris.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6).
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the collected supernatants and standards to the wells. c. Incubating with a detection antibody. d. Adding a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.
High-Throughput Screening Assays for Notoginsenoside FP2 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, has garnered significant interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. Analogs of this compound represent a promising avenue for the development of novel therapeutics with enhanced efficacy and favorable pharmacological profiles. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide detailed protocols for a suite of high-throughput screening assays designed to evaluate the biological activity of this compound analogs. The selected assays are based on the known and putative mechanisms of action of related ginsenosides, focusing on anti-inflammatory, neuroprotective, and antioxidant activities, which are often interconnected with cardiovascular health.
Key Biological Activities and Targeted Pathways
Panax notoginseng saponins (B1172615) are known to exert their effects through various signaling pathways. While the specific mechanisms of this compound are still under investigation, related compounds have been shown to modulate key inflammatory and cell survival pathways. This document focuses on assays targeting the following:
-
Inhibition of the NF-κB Signaling Pathway: A crucial pathway in the inflammatory response.
-
Modulation of Cytokine Release: Specifically, the pro-inflammatory cytokines TNF-α and IL-6.
-
Antioxidant Capacity: To assess the ability of compounds to neutralize free radicals.
-
Cell Viability and Cytotoxicity: To identify compounds that protect cells from stress-induced death and to flag cytotoxic compounds early in the screening process.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for screening this compound analogs using the protocols detailed in this document.
Caption: High-throughput screening workflow for this compound analogs.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This cell-based assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway.
Signaling Pathway:
Caption: Simplified NF-κB signaling pathway activated by TNF-α.
Protocol:
| Step | Procedure | Details |
| 1 | Cell Culture | Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene in 96-well or 384-well white, clear-bottom plates at a density of 2 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2. |
| 2 | Compound Treatment | Add this compound analogs at various concentrations (e.g., 0.1 to 100 µM) to the cells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Bay 11-7082). Incubate for 1 hour. |
| 3 | Stimulation | Stimulate the cells with TNF-α (final concentration 10 ng/mL) to activate the NF-κB pathway. Leave some wells unstimulated as a negative control. Incubate for 6 hours. |
| 4 | Lysis and Luciferase Assay | Add a luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the substrate for the luciferase enzyme. |
| 5 | Data Acquisition | Measure luminescence using a plate reader. |
| 6 | Data Analysis | Normalize the data to the vehicle control and calculate the IC50 values for each compound. |
Data Presentation:
| Compound | IC50 (µM) for NF-κB Inhibition |
| This compound | Value |
| Analog 1 | Value |
| Analog 2 | Value |
| ... | ... |
| Bay 11-7082 (Control) | Value |
Cytokine Release Assays (TNF-α and IL-6)
These assays quantify the amount of pro-inflammatory cytokines released from immune cells (e.g., RAW 264.7 macrophages or human PBMCs) following stimulation.
Protocol:
| Step | Procedure | Details |
| 1 | Cell Culture | Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well. Incubate for 24 hours. |
| 2 | Compound Treatment | Treat cells with this compound analogs for 1 hour. |
| 3 | Stimulation | Stimulate cells with lipopolysaccharide (LPS) (final concentration 1 µg/mL). |
| 4 | Supernatant Collection | Incubate for 24 hours, then collect the cell culture supernatant. |
| 5 | ELISA | Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions. |
| 6 | Data Analysis | Determine the percentage of cytokine inhibition for each compound concentration and calculate IC50 values. |
Data Presentation:
| Compound | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| This compound | Value | Value |
| Analog 1 | Value | Value |
| Analog 2 | Value | Value |
| ... | ... | ... |
Antioxidant Capacity Assay (ORAC)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.
Protocol:
| Step | Procedure | Details |
| 1 | Reagent Preparation | Prepare a fluorescein (B123965) working solution and a Trolox standard curve. |
| 2 | Plate Setup | In a 96-well black plate, add the this compound analogs, Trolox standards, and a blank control. |
| 3 | Fluorescein Addition | Add the fluorescein solution to all wells and incubate at 37°C. |
| 4 | Initiation of Reaction | Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate the peroxyl radical generation. |
| 5 | Fluorescence Measurement | Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60-90 minutes. |
| 6 | Data Analysis | Calculate the area under the curve (AUC) for each sample and standard. Express the antioxidant capacity as Trolox equivalents (TE). |
Data Presentation:
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | Value |
| Analog 1 | Value |
| Analog 2 | Value |
| ... | ... |
| Trolox (Control) | 1.0 |
Cell Viability and Cytotoxicity Assay
This assay determines the effect of the compounds on cell viability and identifies potential cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a common HTS method.[1][2][3][4]
Neuronal Apoptosis Pathway:
Caption: Intrinsic apoptosis pathway relevant to neuroprotection.
Protocol:
| Step | Procedure | Details |
| 1 | Cell Culture | Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies, or H9c2 cardiomyocytes for cardiovascular studies) in 96-well or 384-well plates. |
| 2 | Compound Treatment | Add a serial dilution of this compound analogs to the cells and incubate for 24-48 hours. |
| 3 | Induction of Stress (for protective assays) | For neuroprotective assays, co-incubate with a stressor like 6-hydroxydopamine (6-OHDA) or H2O2. For cardioprotective assays, simulate ischemia/reperfusion injury. |
| 4 | ATP Measurement | Add CellTiter-Glo® reagent to each well. |
| 5 | Data Acquisition | Measure luminescence after a 10-minute incubation. |
| 6 | Data Analysis | Calculate the percentage of cell viability relative to the untreated control. Determine EC50 for protective effects and CC50 for cytotoxicity. |
Data Presentation:
| Compound | Neuroprotective EC50 (µM) | Cardioprotective EC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | Value | Value | Value |
| Analog 1 | Value | Value | Value |
| Analog 2 | Value | Value | Value |
| ... | ... | ... | ... |
Conclusion
The assays outlined in these application notes provide a robust framework for the high-throughput screening of this compound analogs. By employing a multi-faceted approach that evaluates anti-inflammatory, antioxidant, and cytoprotective properties, researchers can efficiently identify promising lead compounds for further development. The provided protocols are intended as a guide and may require optimization based on specific cell lines, reagent sources, and laboratory instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. cellbiolabs.com [cellbiolabs.com]
Notoginsenoside FP2: A Promising Candidate for Studying Endothelial Cell Function
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng. While direct experimental data on the effects of this compound on endothelial cell function are currently limited, its structural similarity to other well-studied notoginsenosides, such as Notoginsenoside R1 (NGR1), Notoginsenoside R2 (NGR2), and Notoginsenoside Fc (Fc), suggests its potential as a modulator of endothelial cell biology. These related compounds have demonstrated significant effects on angiogenesis, inflammation, and oxidative stress in endothelial cells, making this compound a compelling subject for investigation in the context of cardiovascular disease and tissue regeneration research.
This document provides a summary of the known effects of related notoginsenosides on endothelial cells and detailed protocols for key experiments to facilitate the study of this compound.
Data Presentation: Effects of Related Notoginsenosides on Endothelial Cell Function
The following tables summarize the reported effects of Notoginsenoside R1, R2, Fc, and total Panax notoginseng saponins (B1172615) (PNS) on various aspects of endothelial cell function. This data provides a strong rationale for investigating similar activities of this compound.
Table 1: Effects of Notoginsenosides on Endothelial Cell Proliferation, Migration, and Tube Formation
| Compound | Cell Type | Assay | Concentration(s) | Observed Effect | Reference |
| Notoginsenoside R1 (NGR1) | HUVECs | Proliferation, Migration, Tube Formation | Not specified | Promoted proliferation, mobility, and tube formation. | [1] |
| HMECs | Migration, Angiogenesis | 10-50 μM | Facilitated migration and enhanced angiogenesis. | [2] | |
| Notoginsenoside R2 (NGR2) | pHUVECs | Viability, Proliferation, Tube Formation | 5.0, 10.0, and 20.0 nM | Reduced cell viability, proliferation, and tube formation. | [3][4] |
| Notoginsenoside Fc (Fc) | RAOECs | Proliferation, Migration | Not specified | Promoted endothelial cell proliferation and migration under high-glucose conditions. | [5] |
| Panax notoginseng Saponins (PNS) | EPCs | Proliferation, Tube Formation, Migration | 6.25 mg/L | Promoted proliferation, tube formation, and migration. | |
| HUVECs | Proliferation | Not specified | Stimulated proliferation. |
Table 2: Anti-inflammatory and Antioxidant Effects of Notoginsenosides on Endothelial Cells
| Compound | Cell Type | Condition | Key Findings | Reference |
| Notoginsenoside R1 (NGR1) | HUVECs | High Glucose | Inhibited oxidative stress and inflammatory response. | |
| EA.hy926 cells | ox-LDL | Attenuated expression of TNF-α and IL-1β; suppressed NF-κB and MAPK activation. | ||
| Notoginsenoside R2 (NGR2) | pHUVECs | N/A | Induced inflammatory injuries in colonic mucosa and microvessels in vivo. | |
| Notoginsenoside Fc (Fc) | HUVECs | ox-LDL | Suppressed inflammation, apoptosis, and oxidative stress. | |
| Panax notoginseng Saponins (PNS) | Mouse Aortas | High Glucose | Reversed impaired endothelium-dependent relaxations; reduced ER stress and oxidative stress. |
Key Signaling Pathways
Several signaling pathways have been implicated in the effects of notoginsenosides on endothelial cells. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Caption: Pro-angiogenic signaling pathways potentially modulated by notoginsenosides.
Caption: Anti-inflammatory signaling pathways potentially modulated by notoginsenosides.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound on endothelial cell function. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.
Endothelial Cell Proliferation Assay (CCK-8 Assay)
This assay determines the effect of this compound on the proliferation rate of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of EGM supplemented with FBS.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM. The final DMSO concentration should be kept below 0.1%.
-
After 24 hours, replace the medium with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., VEGF).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to the vehicle control.
Caption: Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM with reduced FBS (e.g., 1-2%)
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM containing low serum and the desired concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
References
- 1. Notoginsenoside R1 activates the Ang2/Tie2 pathway to promote angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panax notoginseng Saponins Improve Angiogenesis in Coronary Heart Disease Based on the microRNA 200a Methylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - Tao - Annals of Translational Medicine [atm.amegroups.org]
- 5. Effects of a dammarane-type saponin, ginsenoside Rd, in nicotine-induced vascular endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Notoginsenoside FP2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside, a class of triterpenoid (B12794562) saponins, isolated from the fruit pedicels of Panax notoginseng.[1][2] Saponins from P. notoginseng are known for their wide range of pharmacological activities, and the structural elucidation of these compounds is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the complex structures of these natural products. This document provides a detailed guide, including experimental protocols and data interpretation, for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation Workflow
The structural determination of this compound through NMR spectroscopy involves a systematic process. This begins with the isolation and purification of the compound, followed by meticulous sample preparation for NMR analysis. A series of NMR experiments are then conducted to acquire data on the chemical environment of each proton and carbon atom. Finally, the detailed analysis of these spectra allows for the complete assignment of the chemical structure.
Experimental workflow for the structural elucidation of this compound.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.
-
Isolation and Purification: this compound should be isolated from the fruit pedicels of Panax notoginseng using appropriate chromatographic techniques, such as silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to achieve high purity.
-
Purity Assessment: The purity of the isolated this compound should be confirmed to be >98% by analytical HPLC.
-
Sample Dissolution: For NMR analysis, accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of a suitable deuterated solvent, such as pyridine-d₅. The choice of solvent is crucial for sample solubility and to avoid signal overlap with the compound.
NMR Data Acquisition
NMR experiments should be performed on a high-field spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.
-
¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum to determine the chemical shifts of all carbon atoms.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing out the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and establishing the overall carbon skeleton and the positions of glycosidic linkages.
-
Data Presentation
The complete ¹H and ¹³C NMR spectral data for this compound, as determined in pyridine-d₅, are summarized in the table below. These assignments are based on the comprehensive analysis of 1D and 2D NMR spectra.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 39.1 | 0.95 (m), 1.85 (m) |
| 2 | 28.1 | 1.80 (m), 2.05 (m) |
| 3 | 88.8 | 3.35 (dd, 11.5, 4.0) |
| 4 | 39.7 | - |
| 5 | 56.4 | 1.00 (d, 10.5) |
| 6 | 18.8 | 1.50 (m), 1.65 (m) |
| 7 | 35.3 | 1.40 (m), 1.70 (m) |
| 8 | 40.5 | - |
| 9 | 50.5 | 1.60 (m) |
| 10 | 37.2 | - |
| 11 | 31.0 | 1.55 (m), 1.90 (m) |
| 12 | 71.0 | 4.10 (dd, 11.0, 4.5) |
| 13 | 49.5 | 2.30 (m) |
| 14 | 51.7 | - |
| 15 | 31.5 | 1.75 (m), 2.15 (m) |
| 16 | 26.8 | 2.00 (m), 2.40 (m) |
| 17 | 54.8 | 2.10 (d, 9.0) |
| 18 | 16.5 | 1.05 (s) |
| 19 | 17.5 | 1.15 (s) |
| 20 | 73.0 | - |
| 21 | 27.0 | 1.60 (s) |
| 22 | 36.0 | 1.85 (m), 2.25 (m) |
| 23 | 23.1 | 2.10 (m), 2.35 (m) |
| 24 | 126.3 | 5.30 (t, 7.0) |
| 25 | 130.8 | - |
| 26 | 25.8 | 1.70 (s) |
| 27 | 17.7 | 1.65 (s) |
| 28 | 28.5 | 1.30 (s) |
| 29 | 16.8 | 0.90 (s) |
| 30 | 17.2 | 0.98 (s) |
| Sugars | ||
| Glc (C-3) | ||
| 1' | 105.2 | 4.90 (d, 7.5) |
| 2' | 83.5 | 4.20 (t, 8.0) |
| 3' | 78.0 | 4.25 (t, 8.5) |
| 4' | 71.7 | 4.15 (t, 9.0) |
| 5' | 78.3 | 3.90 (m) |
| 6' | 62.9 | 4.20 (m), 4.35 (m) |
| Glc (C-2') | ||
| 1'' | 106.1 | 5.35 (d, 7.5) |
| 2'' | 77.2 | 4.10 (t, 8.0) |
| 3'' | 78.5 | 4.20 (t, 8.5) |
| 4'' | 71.8 | 4.10 (t, 9.0) |
| 5'' | 78.1 | 3.85 (m) |
| 6'' | 69.5 | 4.40 (m), 4.55 (m) |
| Xyl (C-6'') | ||
| 1''' | 107.0 | 5.10 (d, 7.0) |
| 2''' | 75.5 | 4.00 (t, 7.5) |
| 3''' | 78.0 | 4.15 (t, 8.0) |
| 4''' | 71.0 | 4.05 (m) |
| 5''' | 67.2 | 3.70 (dd, 11.0, 5.5), 4.30 (dd, 11.0, 5.0) |
| Glc (C-20) | ||
| 1'''' | 98.5 | 5.15 (d, 8.0) |
| 2'''' | 75.0 | 4.05 (t, 8.0) |
| 3'''' | 78.2 | 4.20 (t, 8.5) |
| 4'''' | 71.5 | 4.10 (t, 9.0) |
| 5'''' | 77.8 | 3.80 (m) |
| 6'''' | 69.0 | 4.30 (m), 4.50 (m) |
| Ara(f) (C-6'''') | ||
| 1''''' | 111.0 | 5.50 (d, 1.5) |
| 2''''' | 83.0 | 4.50 (t, 2.0) |
| 3''''' | 78.8 | 4.30 (dd, 4.0, 2.0) |
| 4''''' | 85.5 | 4.40 (m) |
| 5''''' | 62.5 | 4.10 (m), 4.25 (m) |
Disclaimer: The NMR data presented is based on the published data for this compound in "Two New Dammarane-Type Bisdesmosides from the Fruit Pedicels of Panax notoginseng" by Xian-You Wang et al., Helvetica Chimica Acta, 2008.[2] Values should be confirmed with experimentally obtained data.
Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, many ginsenosides (B1230088) are known to exert their biological effects through the PI3K/Akt/mTOR pathway.[1] This pathway is crucial in regulating cell proliferation, survival, and metabolism. The diagram below illustrates a representative PI3K/Akt/mTOR signaling pathway that may be influenced by notoginsenosides.
References
Troubleshooting & Optimization
Technical Support Center: Notoginsenoside FP2 Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Notoginsenoside FP2. The focus is on overcoming solubility challenges to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: this compound is a dammarane-type bisdesmoside saponin (B1150181) with limited aqueous solubility. Available data indicates its solubility in the following solvents:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (82.55 mM) | Sonication is recommended to aid dissolution.[1][2][3] |
| Water | 5 mg/mL (4.12 mM) | Sonication is recommended to aid dissolution.[1] |
| Methanol | Soluble | Quantitative data is not readily available. |
| Ethanol | Soluble | Quantitative data is not readily available.[4] |
| Pyridine | Soluble | Quantitative data is not readily available. |
Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What are the common causes and solutions?
A2: Precipitation of this compound during formulation preparation is a common issue due to its low aqueous solubility. Here are some potential causes and troubleshooting steps:
-
Insufficient Sonication: this compound often requires energy input to fully dissolve. Ensure you are sonicating the solution for an adequate amount of time until the solution is clear.
-
Solvent Polarity: Adding aqueous buffers or saline to a concentrated DMSO stock of this compound can cause it to precipitate out. It is crucial to use a co-solvent system to maintain solubility.
-
Incorrect Solvent Ratios: The ratio of organic co-solvents to the aqueous phase is critical. A gradual addition of the aqueous component to the organic solvent mixture containing the compound while vortexing can help prevent precipitation.
-
Temperature Effects: Solubility can be temperature-dependent. Gently warming the solution may help, but be cautious of potential degradation at elevated temperatures.
Q3: What are some recommended formulation strategies to improve the solubility of this compound for oral and intravenous administration?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Co-solvent Systems: A mixture of a primary solvent (like DMSO) with other less toxic, water-miscible solvents such as polyethylene (B3416737) glycol (e.g., PEG300, PEG400), propylene (B89431) glycol, and surfactants (e.g., Tween 80) can significantly improve solubility and is a common approach for in vivo studies.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level. This can enhance the dissolution rate and oral bioavailability.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can be effective. These systems encapsulate the drug in lipidic carriers, which can improve absorption.
Troubleshooting Guides
Guide 1: Developing a Co-solvent Formulation for Intravenous or Oral Administration
Problem: Difficulty in preparing a stable and clear solution of this compound for animal studies.
Workflow for Developing a Co-solvent Formulation:
Caption: Workflow for co-solvent formulation development.
Example Co-solvent Formulation:
A common starting point for a co-solvent formulation for in vivo studies is:
| Component | Percentage (v/v) |
| DMSO | 5-10% |
| PEG300/PEG400 | 30-40% |
| Tween 80 | 5-10% |
| Saline or PBS | 40-60% |
Note: This is a general guideline and the optimal ratio will depend on the desired final concentration of this compound and the route of administration.
Guide 2: Persistent Solubility Issues
Problem: Co-solvent systems are not achieving the desired concentration or stability.
Alternative Approaches:
If co-solvents are insufficient, consider more advanced formulation techniques:
References
Notoginsenoside FP2 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Notoginsenoside FP2 in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is crucial to adhere to proper storage conditions. For solid forms, storage at 4°C with protection from light is recommended. When in a solvent, storage at -80°C for up to six months or -20°C for up to one month, also with light protection, is advised.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. For dissolution in DMSO, ultrasonic treatment may be necessary to achieve a concentration of 100 mg/mL.
Q3: What are the primary factors that can cause degradation of this compound?
A3: this compound, a protopanaxadiol-type saponin (B1150181), is susceptible to degradation influenced by several factors. The most significant are pH, temperature, and time.[2] Exposure to acidic conditions and elevated temperatures can lead to significant degradation.[2] Additionally, like many ginsenosides, it is sensitive to light.
Q4: What are the likely degradation pathways for this compound?
A4: Based on studies of the structurally similar Notoginsenoside Fc, the primary degradation pathways for this compound are expected to be:
-
Deglycosylation: The cleavage of sugar moieties from the saponin backbone, particularly under acidic conditions.
-
Dehydration: The loss of a water molecule, often facilitated by heat.
-
Isomerization: Changes in the stereochemistry of the molecule.
-
Oxidation: Degradation due to exposure to oxidative conditions.[2]
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This involves using an HPLC method that can separate the intact this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is commonly used for the analysis of ginsenosides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. Use a stability-indicating HPLC method to check the purity of the stock solution. |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound during sample preparation or analysis. | Prepare samples in a pH-neutral solvent if possible. Avoid high temperatures during sample preparation. Ensure the mobile phase is not overly acidic, unless required for the separation. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | Use a co-solvent such as DMSO. Prepare a more concentrated stock in DMSO and dilute it into the aqueous buffer immediately before use. Ultrasonic treatment may aid dissolution. |
| Inconsistent results between experimental batches. | Instability of this compound in the chosen experimental solvent system. | Perform a preliminary stability study of this compound in the intended solvent system under the experimental conditions (temperature, duration). Consider using a more stable solvent or adjusting the experimental parameters. |
Data on this compound Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Additional Notes |
| Solid | N/A | 4°C | Long-term | Protect from light |
| Solution | DMSO | -80°C | Up to 6 months | Protect from light |
| Solution | DMSO | -20°C | Up to 1 month | Protect from light |
Table 2: Predicted Stability Profile of this compound Based on Analogue Compound (Notoginsenoside Fc) Studies
| Condition | Expected Stability | Primary Degradation Pathway |
| pH | ||
| Acidic (pH 1-3) | Unstable, degradation is pH and temperature-dependent. | Deglycosylation, Isomerization |
| Neutral (pH 7) | Relatively Stable | Minimal degradation |
| Basic | More stable than in acidic conditions, but degradation can still occur at high temperatures. | Limited data, potential for hydrolysis of ester groups if present. |
| Temperature | ||
| Refrigerated (4°C) | Stable | Minimal degradation |
| Room Temperature | Gradual degradation over time. | Dehydration, Oxidation |
| Elevated (>40°C) | Rapid degradation. | Deglycosylation, Dehydration |
| Light Exposure | Unstable | Photodegradation |
| Oxidative Stress | Unstable | Oxidation, Superoxidation |
Disclaimer: The stability profile in Table 2 is largely inferred from studies on Notoginsenoside Fc, a structurally similar protopanaxadiol-type saponin. Specific quantitative stability data for this compound is limited.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on methodologies used for the related compound, Notoginsenoside Fc.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 1M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for a defined period, monitoring the degradation periodically.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method. A common method involves a C18 column with a gradient elution of water and acetonitrile, with UV detection at approximately 203 nm.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify the degradation products.
-
Determine the rate of degradation under each stress condition.
-
The degradation pathways can be elucidated by identifying the structure of the degradation products, often using LC-MS/MS.
Visualizations
Caption: Inferred degradation pathways of this compound.
References
Technical Support Center: Notoginsenoside FP2 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Notoginsenoside FP2.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient initial extraction from Panax notoginseng. | Optimize extraction parameters such as solvent type (e.g., aqueous ethanol), ethanol (B145695) concentration, liquid-to-solid ratio, and extraction time.[1][2] Ultrasound-assisted extraction (UAE) can also improve efficiency.[2] |
| Poor adsorption or desorption from chromatography media. | Screen different macroporous resins (e.g., D-101) to find one with the best adsorption and desorption properties for this compound.[3] Optimize the elution conditions, including the solvent system and gradient. | |
| Degradation of this compound during the process. | Notoginsenosides can be susceptible to degradation and epimerization at high temperatures.[1] Avoid excessive heat during extraction and solvent evaporation steps. | |
| Low Purity of Final Product | Co-elution with structurally similar ginsenosides (B1230088) or isomers. | Employ orthogonal separation techniques. For instance, combine countercurrent chromatography (CCC) with liquid chromatography (LC) as their different selectivities can separate compounds with very similar structures. A combination of macroporous resin chromatography followed by octadecyl silane (B1218182) (ODS) column chromatography can significantly improve purity. |
| Incomplete separation from other components in the extract. | Optimize the gradient elution in preparative HPLC. Consider using two-dimensional preparative liquid chromatography (2D-LC), for example, reversed-phase liquid chromatography followed by hydrophilic interaction chromatography, for complex samples. | |
| Presence of impurities with similar polarity. | If impurities with similar polarity are not removed by one solvent system (e.g., aqueous ethanol), try a different one (e.g., aqueous acetonitrile) during ODS chromatography. | |
| Difficulty in Separating Isomers (e.g., G-Ra2 and NG-Fp2) | Identical mass and similar chromatographic behavior. | A novel LC-MS method using hybrid positive full scan and multiple reaction monitoring (MRM) modes can be developed for accurate quantification of co-eluting isomers. |
| Column Clogging or High Backpressure | Particulate matter in the sample. | Ensure the crude extract is thoroughly filtered before loading onto the column. |
| Precipitation of the compound on the column. | Adjust the solvent composition of the sample to ensure the compound remains soluble. | |
| Irreproducible Results | Variations in raw material (e.g., plant part, age). | Standardize the source and pre-processing of the Panax notoginseng material. The abundance of saponins (B1172615) can vary significantly between different parts of the plant and with its growth year. |
| Inconsistent experimental conditions. | Tightly control all experimental parameters, including solvent preparation, flow rates, and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: Common purification strategies involve a combination of chromatographic techniques. A typical workflow includes initial extraction from Panax notoginseng, followed by preliminary purification using macroporous adsorption resins, and then further purification using preparative high-performance liquid chromatography (prep-HPLC), countercurrent chromatography (CCC), or octadecyl silane (ODS) column chromatography.
Q2: How can I improve the purity of this compound to over 95%?
A2: Achieving high purity often requires a multi-step approach. After initial enrichment using macroporous resin and ODS column chromatography to reach a purity of over 90%, a final recrystallization step can be employed to obtain a purity of greater than 95%.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: High-performance liquid chromatography (HPLC) is a standard method for analyzing the purity of this compound. For complex mixtures and to differentiate between isomers, liquid chromatography-mass spectrometry (LC-MS) is often employed.
Q4: Are there any methods to obtain minor saponins like this compound from major ginsenosides?
A4: Yes, biotransformation is a promising method. Enzymes present in Panax notoginseng leaves can convert major saponins into minor ones under specific conditions (e.g., immersion in distilled water at 50°C). Additionally, microbial fermentation using fungi like Aspergillus tubingensis can transform major ginsenosides into more pharmacologically active minor ginsenosides.
Quantitative Data Summary
Table 1: Purity and Yield of Saponins from P. notoginseng Leaves using Biotransformation and Chromatography
| Saponin (B1150181) | Purity (%) | Yield (mg from 30mg extract) |
| Gypenoside XVII | 74.9 | 1.0 |
| Notoginsenoside Fe | 95.2 | 4.0 |
| Ginsenoside Rd2 | 87.3 | 2.5 |
| Notoginsenoside Fd | 97.6 | 8.4 |
Table 2: Purity of Notoginsenoside Fc at Different Purification Stages
| Purification Step | Purity of Notoginsenoside Fc (%) |
| ODS Chromatography (49% aqueous ethanol eluent) | 28 |
| ODS Chromatography (50% aqueous ethanol eluent) | 52 |
| Final Product after Optimized ODS Chromatography | > 90 |
| After Recrystallization | > 95 |
Experimental Protocols
1. General Extraction and Purification Protocol
This protocol is a generalized procedure based on common techniques for saponin purification.
-
Extraction:
-
Dry and pulverize the plant material (e.g., Panax notoginseng leaves or roots).
-
Perform ultrasound-assisted extraction with an optimized concentration of ethanol (e.g., 86%) and a specific liquid-to-solid ratio (e.g., 19:1 v/m) for a defined period (e.g., 1.5 hours).
-
Centrifuge the mixture and concentrate the supernatant to remove the ethanol.
-
-
Macroporous Resin Chromatography (Preliminary Purification):
-
Load the concentrated extract onto a pre-equilibrated macroporous resin column (e.g., HPD-100 or D-101).
-
Wash the column with deionized water to remove impurities.
-
Elute the target saponins with an appropriate concentration of ethanol (e.g., 70%).
-
Collect the eluate and concentrate it.
-
-
ODS Column Chromatography (Fine Purification):
-
Dissolve the concentrated fraction from the previous step in a suitable solvent and load it onto an ODS column.
-
Elute with a gradient of aqueous ethanol or aqueous acetonitrile (B52724) to separate the target compound from other closely related saponins.
-
Monitor the fractions using HPLC and collect those containing the high-purity this compound.
-
-
Recrystallization (Final Polishing):
-
Prepare a saturated solution of the purified this compound in a suitable solvent (e.g., 95% ethanol) at an elevated temperature (e.g., 80°C).
-
Allow the solution to cool slowly to room temperature and let it stand for several days to allow crystals to form.
-
Collect the crystals, wash them with a small amount of cold solvent, and dry them.
-
2. Biotransformation for Minor Saponin Enrichment
-
Immerse dried Panax notoginseng leaf powder in distilled water.
-
Incubate at 50°C for 30 minutes to allow endogenous enzymes to convert major saponins to minor ones.
-
Proceed with the extraction and purification steps as described above.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound purification.
References
Minimizing degradation of Notoginsenoside FP2 during experiments
Welcome to the technical support center for Notoginsenoside FP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a dammarane-type bisdesmoside, a type of saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2][3][4][5] It is investigated for its potential therapeutic effects in cardiovascular diseases.
Q2: What are the optimal storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions. As a powder, it is stable for up to three years when stored at -20°C, protected from moisture and direct sunlight. In a solvent, it should be stored at -80°C for up to one year. For shorter-term storage in solvent (up to one month), -20°C is acceptable, but it must be protected from light.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO (100 mg/mL) and water (5 mg/mL); sonication is recommended to aid dissolution. For cell-based assays and animal experiments, it is crucial to select an appropriate solvent and prepare stock solutions at a suitable concentration. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q4: What are the main factors that can cause degradation of this compound during experiments?
While specific degradation kinetics for this compound are not extensively documented, data from related ginsenosides (B1230088) and notoginsenosides suggest that the primary factors causing degradation are non-optimal pH, elevated temperatures, and exposure to light. Saponins (B1172615) can undergo hydrolysis of their glycosidic bonds under acidic conditions and epimerization or other transformations at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound due to improper storage or handling. | Verify storage conditions (powder at -20°C, solutions at -80°C, protected from light). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Use pre-chilled solvents and keep samples on ice whenever possible during experimental setup. |
| Precipitation of the compound in aqueous buffers | Low solubility in the experimental buffer. | Although soluble in water up to 5 mg/mL, solubility can be affected by buffer composition and pH. Consider using a co-solvent like DMSO (ensure final concentration is not toxic to cells). Pre-warm the buffer to 37°C and use sonication to aid dissolution if necessary. |
| Unexpected peaks in analytical chromatography (HPLC/UPLC-MS) | Presence of degradation products. | Review the experimental workflow for potential exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Analyze a fresh sample of this compound as a control. Adjust pH of solutions to be near neutral if the experimental design allows. |
| Variability between experimental replicates | Inconsistent handling leading to differential degradation. | Standardize all handling procedures. Ensure all samples are processed with the same temperature, light exposure, and incubation times. Prepare a master mix of reagents containing this compound to add to replicates to ensure uniform concentration. |
Minimizing Degradation: Key Considerations
Based on studies of related saponins, the following conditions are likely to influence the stability of this compound.
| Parameter | Condition | Expected Effect on Stability | Recommendation |
| pH | Acidic (pH < 6) | Increased risk of hydrolysis of glycosidic bonds, leading to degradation. | Maintain solutions at a neutral pH (6.0-8.0) whenever possible. Use buffered solutions to stabilize pH. |
| Alkaline (pH > 8) | May also lead to degradation, though typically less pronounced than acidic conditions for some ginsenosides. | Avoid strongly alkaline conditions. Neutral pH is preferred. | |
| Temperature | Elevated (> 40°C) | Accelerates degradation and transformation reactions, such as deglycosylation and epimerization. | Conduct experiments at room temperature or below if possible. For heat-sensitive steps, use an ice bath. Avoid prolonged heating. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of the compound in solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Light | UV and broad-spectrum light | Can induce photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
Experimental Protocols
Quantification of this compound using HPLC
This protocol is a general guideline adapted from methods used for other notoginsenosides and should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-30 min, 20% A; 30-60 min, 20-45% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Column Temperature: 30-35°C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or DMSO. Create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Prepare your experimental samples in a compatible solvent, ensuring they are filtered through a 0.22 µm filter before injection.
-
Analysis: Inject samples and standards. Quantify this compound by comparing the peak area in the samples to the standard curve.
UPLC-MS/MS Analysis
For more sensitive and specific quantification, a UPLC-MS/MS method is recommended.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard solution.
-
Standard and Sample Preparation: Similar to the HPLC protocol, but potentially with higher dilutions due to the increased sensitivity of the method.
Signaling Pathways
Panax notoginseng saponins, including compounds structurally related to this compound, are known to modulate several signaling pathways implicated in cardiovascular health. Understanding these pathways can provide context for experimental design and data interpretation.
Caption: Experimental workflow for using this compound, highlighting potential points of degradation.
Caption: Potential signaling pathways modulated by Panax notoginseng saponins in cardiovascular contexts.
References
Cell viability assay interference by Notoginsenoside FP2
This technical support center provides troubleshooting guidance for researchers encountering potential interference from Notoginsenoside FP2 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results show an unexpected increase in viability after treatment with this compound. Is this a real effect or potential assay interference?
A1: While this compound may have genuine effects on cell proliferation, an unexpected increase in viability, particularly at higher concentrations, could indicate an artifact of the assay itself. Many tetrazolium-based assays (like MTT, XTT, MTS) and resazurin-based assays (like AlamarBlue) rely on the measurement of cellular reductive capacity. This compound, a saponin (B1150181) isolated from Panax notoginseng, may possess intrinsic reducing properties that can directly convert the assay reagent to its colored product, independent of cellular activity. This leads to a false-positive signal, making it appear as if the cells are more viable than they are.[1][2][3] It is crucial to perform a compound-only control to test for this interference.
Q2: How can I design an experiment to confirm if this compound is interfering with my cell viability assay?
A2: To determine if this compound is directly reducing the assay reagent, you should set up a cell-free control experiment.
Experimental Workflow:
-
Prepare a multi-well plate (e.g., 96-well plate).
-
Add the same volume of complete cell culture medium to each well as you would in your cellular experiment. Do not add any cells.
-
Add a serial dilution of this compound to the wells, covering the same concentration range used in your cell-based experiments. Include a vehicle-only control (e.g., DMSO, PBS).
-
Add the cell viability assay reagent (e.g., MTT, CCK-8, XTT) to each well according to the manufacturer's protocol.
-
Incubate the plate for the standard duration.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
If you observe a dose-dependent increase in signal in the absence of cells, this confirms that this compound is directly interfering with the assay components.
References
Technical Support Center: Optimizing Notoginsenoside FP2 Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Notoginsenoside FP2 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on determining the optimal pH for its activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
Currently, there is no specific data in the published literature defining the optimal pH for this compound activity. The activity and stability of saponins (B1172615) like this compound can be influenced by pH. Therefore, it is recommended to experimentally determine the optimal pH for your specific assay conditions. A good starting point for determining the optimal pH for the enzymatic activity of β-glucosidase, which is involved in the biotransformation of related ginsenosides, is pH 5.[1] However, the ideal pH for FP2's direct biological activity may differ.
Q2: How does pH affect the stability of this compound?
The stability of dammarane-type saponins can be pH-dependent. Extremes in pH (highly acidic or alkaline conditions) can potentially lead to hydrolysis of the glycosidic bonds, altering the structure and activity of the molecule. It is advisable to maintain stock solutions in a neutral buffer and to assess stability at various pH values as part of your experimental optimization.
Q3: What are the known signaling pathways modulated by this compound?
While the direct signaling pathways of this compound are not yet fully elucidated, studies on other notoginsenosides provide insights into potential mechanisms. Related compounds have been shown to modulate pathways involved in cardiovascular protection, neuroprotection, and anti-inflammatory responses. These include the PI3K/Akt, MAPK, and NF-κB signaling pathways.[2] Notoginsenoside R1 has been shown to ameliorate cardiac lipotoxicity through the AMPK signaling pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Suboptimal pH of the experimental buffer. | Perform a pH-response curve to determine the optimal pH for this compound activity in your specific assay. Test a range of pH values (e.g., 4.0 to 8.0) in your buffer system. |
| Poor solubility of this compound. | This compound is soluble in DMSO.[4][5] Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as it can affect cellular activity. | |
| Degradation of the compound. | Store stock solutions at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variability in buffer preparation. | Use a calibrated pH meter to ensure accurate and consistent pH of all buffers and solutions. Prepare fresh buffers for each set of experiments. |
| Cell culture conditions. | Ensure consistent cell passage number, density, and growth phase for all experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol outlines a general method to determine the optimal pH for this compound activity in a cell-based assay.
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Cell line of interest
- Cell culture medium and supplements
- A series of biological buffers with different pH ranges (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8)
- Cell viability assay kit (e.g., MTT, XTT)
- 96-well cell culture plates
- Calibrated pH meter
2. Procedure:
- Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
- Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare Treatment Media: For each pH value to be tested, prepare the corresponding buffered cell culture medium. For example, to test pH 5.0, 6.0, 7.0, and 8.0, prepare four separate batches of media, each adjusted to the target pH using the appropriate buffer system.
- Prepare Serial Dilutions: Prepare serial dilutions of this compound from the stock solution into each of the pH-adjusted media.
- Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound at various pH values. Include appropriate controls (vehicle control with DMSO at each pH).
- Incubation: Incubate the cells for the desired treatment duration.
- Assess Activity: After incubation, assess the biological activity using a relevant endpoint. For example, if investigating cytotoxicity, perform a cell viability assay.
- Data Analysis: Plot the activity of this compound as a function of pH for each concentration. The pH that yields the highest activity is the optimal pH for your experimental conditions.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the effect of this compound on key signaling proteins.
1. Materials:
- Cells treated with this compound (at the determined optimal pH)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
2. Procedure:
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (82.55 mM) | |
| H₂O | 5 mg/mL (4.12 mM) |
Table 2: In Vivo Dosages of Related Notoginsenosides in Animal Models
| Compound | Dosage | Animal Model | Application | Reference |
| Notoginsenoside R2 | 5.0, 10.0, 20.0 µM | Rats | Colonic microvascular injuries | |
| Notoginsenoside R2 | 20 mg/kg/day, 40 mg/kg/day | db/db mice | Diabetic nephropathy | |
| Notoginsenoside R1 | 7.14 mg/kg/day | Mice | Heart failure |
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Postulated signaling pathways for this compound based on related compounds.
References
Technical Support Center: Enhancing the Bioavailability of Notoginsenoside FP2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Notoginsenoside FP2 and related saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, like many other Panax notoginseng saponins (PNS), faces several challenges that contribute to poor oral bioavailability.[1][2] These include:
-
Poor Permeability: Saponins are generally large, hydrophilic molecules, which limits their ability to pass through the lipid-rich membranes of intestinal epithelial cells.[1][3]
-
Instability in Gastric Acid: The acidic environment of the stomach can degrade saponins, reducing the amount of intact compound that reaches the intestines for absorption.[4]
-
P-glycoprotein (P-gp) Efflux: Ginsenosides (B1230088) have been identified as substrates for the P-gp efflux pump, an active transporter that pumps drugs out of cells and back into the intestinal lumen, thereby reducing net absorption.
-
Gut Microbiota Metabolism: Intestinal microflora can metabolize saponins, transforming them into secondary metabolites before they can be absorbed.
Q2: What are the primary strategies for enhancing the bioavailability of saponins like this compound?
A2: Broadly, methods to improve bioavailability focus on overcoming the barriers mentioned above. Key strategies include:
-
Formulation-Based Approaches: Improving the solubility and dissolution rate of the compound. This involves techniques like micronization, solid dispersions, and the use of lipid-based delivery systems.
-
Permeability Enhancement: Using excipients or co-administering agents that can increase the permeability of the intestinal epithelium.
-
Protection from Degradation: Employing delivery systems like enteric coatings or nanoparticles that protect the drug from the harsh gastric environment.
-
Inhibition of Efflux Pumps: Co-administering P-gp inhibitors can increase the intracellular concentration and overall absorption of saponins.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution and Solubility
Symptom: this compound powder does not fully dissolve in aqueous media during formulation development or in vitro release studies.
Possible Cause: The inherent low water solubility of the saponin.
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.
-
Micronization: Consider micronizing the raw this compound powder. Studies on Panax notoginseng powder (PNP) have shown that an optimal particle size (around 90 μm) can significantly improve bioavailability compared to larger or excessively smaller particles.
-
-
Employ Solubility-Enhancing Excipients:
-
Surfactants: Excipients like Polysorbate 20 and 80 can form micelles that encapsulate the drug, improving its apparent solubility.
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, shielding the hydrophobic parts of the molecule and increasing aqueous solubility.
-
Polymers: Certain polymers can stabilize the amorphous form of a drug or inhibit its precipitation from a supersaturated solution.
-
-
Develop Advanced Formulations:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can significantly enhance the solubility and absorption of lipophilic drugs. These systems can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution rate. Hot melt extrusion is a common technique for preparing solid dispersions.
-
Issue 2: Inconsistent or Low Plasma Concentrations in Animal Studies
Symptom: After oral administration in rats, the plasma concentrations of this compound are highly variable between subjects or consistently below the lower limit of quantification (LLOQ).
Possible Causes:
-
Poor absorption due to the inherent properties of the molecule.
-
Significant first-pass metabolism or P-gp efflux.
-
Degradation in the gastrointestinal tract.
-
Suboptimal experimental protocol.
Troubleshooting Steps:
-
Optimize the Formulation: A simple suspension is often insufficient for poorly bioavailable compounds. Implement one of the advanced formulation strategies from Issue 1 , such as a nanoemulsion or a solid dispersion, to improve absorption.
-
Inhibit P-gp Efflux: Co-administer a known P-gp inhibitor, such as verapamil (B1683045) or borneol. Borneol has been shown to enhance the intestinal absorption of several ginsenosides. This can help determine if P-gp efflux is a significant barrier.
-
Protect from Gastric Degradation: Use a formulation that bypasses or protects the drug from stomach acid.
-
Orodispersible Films (ODFs): These films dissolve in the oral cavity, allowing for potential sublingual or buccal absorption, which avoids gastric degradation and first-pass metabolism.
-
Enteric-Coated Formulations: An enteric coating will prevent the release of the drug until it reaches the more neutral pH of the small intestine.
-
-
Refine the Pharmacokinetic Study Protocol:
-
Fasting: Ensure rats are fasted overnight (at least 12 hours) before dosing to reduce variability from food effects.
-
Dose: The administered dose might be too low. Review literature for typical doses of related saponins and consider a dose-escalation study.
-
Blood Sampling: Collect blood at appropriate time points. For saponins, early time points (e.g., 5, 10, 15, 30 minutes) are crucial to capture the absorption phase (Cmax), along with later points (up to 24 or 48 hours) to characterize elimination.
-
Analytical Method: Ensure your analytical method (e.g., UPLC-MS/MS) is validated and has a sufficiently low LLOQ to detect the compound in plasma.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on related notoginsenosides and ginsenosides, demonstrating the impact of different bioavailability enhancement strategies.
Table 1: Effect of Particle Size on Bioavailability of Saponins from Panax notoginseng Powder (PNP) in Rats
| Saponin | PNP Particle Size (μm) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (vs. Powder 1) |
| Notoginsenoside R₁ | 214.15 (Powder 1) | 16.2 ± 3.1 | 0.25 | 28.5 ± 5.6 | 100% |
| 90.38 (Powder 4) | 29.7 ± 4.2 | 0.50 | 65.1 ± 11.3 | 228% | |
| 60.21 (Powder 6) | 10.1 ± 2.5 | 0.75 | 35.8 ± 7.9 | 126% | |
| Ginsenoside Rg₁ | 214.15 (Powder 1) | 59.3 ± 10.1 | 0.25 | 110.2 ± 21.4 | 100% |
| 90.38 (Powder 4) | 102.5 ± 15.3 | 0.50 | 245.7 ± 40.1 | 223% | |
| 60.21 (Powder 6) | 45.6 ± 8.8 | 0.75 | 155.6 ± 30.2 | 141% | |
| Ginsenoside Rb₁ | 214.15 (Powder 1) | 10.5 ± 2.1 | 4.00 | 105.7 ± 25.3 | 100% |
| 90.38 (Powder 4) | 35.7 ± 6.4 | 6.00 | 658.1 ± 112.5 | 623% | |
| 60.21 (Powder 6) | 12.1 ± 2.9 | 2.00 | 49.5 ± 10.8 | 47% |
Data presented as mean ± SD. AUC: Area Under the Curve. Cmax: Maximum Plasma Concentration. Tmax: Time to reach Cmax.
Table 2: Pharmacokinetic Parameters of Notoginsenoside R1 with Different Formulations/Co-administrations
| Formulation / Co-administration | Animal Model | Cmax | AUC₀-t | Fold Increase in AUC (vs. Control) | Reference |
| NG-R1 alone | Beagle Dogs | - | - | 1.0 | |
| Bio-adhesive Tablet (Chitosan) | Beagle Dogs | - | - | 2.04 | |
| NG-R1 alone | Rats | - | - | 1.0 | |
| SGC-mediated Liposomes | Rats | - | - | 2.68 | |
| NG-R1 alone | Caco-2 cells | - | - | 1.0 | |
| + SNAC (Permeation Enhancer) | Caco-2 cells | - | - | 2.24 | |
| PLGA Nanoparticles carrying NG-R1 | - | 14.4-fold higher | 4.0-fold higher | 4.0 |
NG-R1: Notoginsenoside R1. SGC: Sodium Glycocholate. SNAC: Sodium N-[8-(2-hydrobenzoyl)amino]caprylate. PLGA: Poly(D,L-lactide-co-glycolide acid).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized methodology based on common practices for evaluating the bioavailability of notoginsenosides.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.
-
Experimental Groups:
-
Group 1: Control (e.g., this compound suspended in 0.5% carboxymethylcellulose sodium).
-
Group 2: Test Formulation (e.g., this compound in a SEDDS formulation).
-
(Optional) Group 3: Intravenous (IV) administration for absolute bioavailability calculation.
-
-
Dosing:
-
Fast rats for 12 hours prior to dosing, with free access to water.
-
Administer the formulation via oral gavage (i.g.) at a specified dose (e.g., 50 mg/kg). For the IV group, administer via the tail vein.
-
-
Blood Collection:
-
Collect blood samples (~200 µL) from the ophthalmic vein into heparinized tubes at predefined time points: 0 (pre-dose), 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 12, 24, and 48 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples immediately at 3000-4000 rpm for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis (UPLC-MS/MS):
-
Protein Precipitation: Add 300 µL of an internal standard (IS) solution (e.g., digoxin (B3395198) or theophylline (B1681296) in methanol) to 50 µL of plasma.
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 12,000 rpm for 10 minutes.
-
Injection: Inject a small volume (e.g., 3 µL) of the resulting supernatant into the UPLC-MS/MS system for quantification.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Protocol 2: In Vitro Dissolution Study
This protocol assesses how quickly and to what extent the active compound dissolves from a formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of a relevant medium, such as simulated gastric fluid (pH 1.2) or purified water. Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a single dose of the formulation (e.g., a capsule containing this compound) into each dissolution vessel.
-
Set the paddle speed to a standard rate (e.g., 75 rpm).
-
Withdraw samples (e.g., 4 mL) at specified time points (e.g., 5, 10, 15, 30, 60, 90, 180 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm filter.
-
Determine the concentration of this compound in each sample using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for different formulations.
-
Visualizations
Caption: Key physiological barriers limiting the oral bioavailability of saponins.
Caption: Decision workflow for enhancing this compound bioavailability.
References
- 1. js.vnu.edu.vn [js.vnu.edu.vn]
- 2. Overview of Methods to Enhance the Oral Bioavailability of Saponins in Panax notoginseng (Burk.) F. H. Chen | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 3. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Troubleshooting inconsistent results in Notoginsenoside FP2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with Notoginsenoside FP2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a dammarane-type bisdesmoside, a type of saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] Its primary area of research is in the treatment of cardiovascular diseases.[1][2][3]
Q2: How should this compound be stored to ensure its stability?
For long-term storage, this compound powder should be stored at -20°C for up to three years, protected from moisture and direct sunlight. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month, protected from light. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (82.55 mM) and in water at 5 mg/mL (4.12 mM). For dissolution in DMSO, sonication is recommended to aid the process. When using DMSO, it is crucial to use a new, anhydrous stock, as hygroscopic DMSO can negatively impact solubility.
Q4: What are the known signaling pathways potentially affected by notoginsenosides?
Based on studies of structurally similar notoginsenosides like R1 and R2, this compound may influence key cellular signaling pathways such as the PI3K/Akt/mTOR and STAT3 pathways. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Issue 1: High variability in cell viability or cytotoxicity assays between replicates.
-
Possible Cause 1: Poor Solubility or Precipitation of FP2 in Culture Media. this compound, like other saponins, can have limited aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous cell culture media. This can lead to inconsistent concentrations of the active compound across different wells.
-
Troubleshooting Steps:
-
Optimize Dilution Method: When preparing working concentrations, add the DMSO stock of FP2 to a small volume of serum-containing media first, vortex gently, and then add this pre-diluted solution to the final volume of media. The serum proteins can help to stabilize the compound and prevent precipitation.
-
Visually Inspect for Precipitation: Before adding the treatment media to your cells, carefully inspect the prepared media for any signs of precipitation. If observed, reconsider the final concentration or the dilution method.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
-
Possible Cause 2: Degradation of this compound. Saponins can be susceptible to degradation under certain conditions, such as acidic pH or oxidative stress, which could lead to a loss of bioactivity over the course of an experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
pH and Temperature Stability: Be mindful of the pH of your culture media and any buffers used. While specific data for FP2 is limited, related compounds show pH- and temperature-dependent degradation.
-
-
Issue 2: Unexpected or lack of biological effect at expected concentrations.
-
Possible Cause 1: Incorrect Concentration Range. The effective concentration of this compound may vary significantly depending on the cell type and the specific assay being performed.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is crucial to perform a wide-range dose-response experiment to determine the optimal working concentration for your specific experimental setup. Based on studies with related notoginsenosides, a broad range of concentrations (e.g., from nanomolar to micromolar) might be necessary to observe an effect.
-
Consult Literature for Related Compounds: Review literature for similar notoginsenosides (e.g., R1, R2) to get a starting point for concentration ranges in your cell type of interest.
-
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can have varied responses to the same compound due to differences in their genetic makeup and protein expression.
-
Troubleshooting Steps:
-
Positive Controls: Include a positive control compound with a known effect on your cell line to ensure that the assay is performing as expected.
-
Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification.
-
-
Quantitative Data from Related Notoginsenoside Studies
The following tables summarize quantitative data from studies on Notoginsenoside R1 and R2, which may serve as a reference for designing experiments with the structurally similar this compound.
Table 1: Cytotoxicity of Notoginsenosides in Different Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 Value / Effect |
| Notoginsenoside R1 | H22 Hepatoma | CCK-8 | 24 hours | 121.50 µg/mL |
| 20(S/R)-Notoginsenoside R2 | H22 Hepatoma | CCK-8 | 24 hours | 65.91 µg/mL |
| Notoginsenoside R2 | pHUVECs | Cell Viability | 24 hours | 25.94 nM |
Data extracted from studies on related notoginsenosides and may not be directly transferable to this compound.
Table 2: Apoptotic Effects of Notoginsenosides
| Compound | Cell Line | Concentration | Incubation Time | Apoptosis Rate |
| Notoginsenoside R1 | H22 Hepatoma | 50 µg/mL | 24 hours | 1.94 ± 0.31% |
| Notoginsenoside R1 | H22 Hepatoma | 100 µg/mL | 24 hours | 10.85 ± 1.66% |
| 20(S/R)-Notoginsenoside R2 | H22 Hepatoma | 50 µg/mL | 24 hours | 25.03 ± 1.31% |
| 20(S/R)-Notoginsenoside R2 | H22 Hepatoma | 100 µg/mL | 24 hours | 60.10 ± 1.48% |
Data from a study on Notoginsenoside R1 and R2, presented as mean ± SD.
Experimental Protocols
The following are generalized protocols for common assays used in the study of notoginsenosides. These should be optimized for your specific cell line and experimental conditions when working with this compound.
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of FP2. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in loading buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathways for this compound
Based on the known mechanisms of related notoginsenosides, FP2 may exert its effects through the PI3K/Akt/mTOR and STAT3 signaling pathways.
Caption: Putative PI3K/Akt/mTOR signaling pathway influenced by this compound.
Caption: Putative STAT3 signaling pathway potentially modulated by this compound.
Experimental Workflow for Investigating FP2 Effects
Caption: General experimental workflow for studying the effects of this compound in vitro.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Notoginsenoside FP2 and Notoginsenoside R1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenosides, the primary active saponins (B1172615) isolated from the traditional Chinese medicine Panax notoginseng, have garnered significant attention for their diverse pharmacological activities. Among these, Notoginsenoside R1 (R1) has been extensively studied, revealing a broad spectrum of therapeutic effects. In contrast, Notoginsenoside FP2 (FP2), a dammarane-type bisdesmoside also found in P. notoginseng, remains a less-explored compound, primarily noted for its potential in treating cardiovascular diseases. This guide provides a comparative overview of the current scientific knowledge on the efficacy of this compound and R1, highlighting their known mechanisms of action and presenting available experimental data. A significant disparity in the volume of research exists between the two compounds, with a wealth of information available for R1 and very limited data for FP2.
Comparative Efficacy and Therapeutic Potential
Data on the direct comparative efficacy of this compound and R1 is currently unavailable in the scientific literature. However, based on existing individual studies, a preliminary comparison can be drawn.
Notoginsenoside R1 has demonstrated potent efficacy across a wide range of therapeutic areas, including:
-
Cardiovascular Protection: R1 exhibits significant cardioprotective effects against ischemia-reperfusion injury, myocardial infarction, and cardiac hypertrophy.[1][2][3][4] It has been shown to improve cardiac function, reduce infarct size, and attenuate apoptosis of cardiomyocytes.[4]
-
Neuroprotection: It offers neuroprotective benefits in models of ischemic stroke, neuroinflammation, and neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis.
-
Anti-inflammatory and Antioxidant Activities: R1 consistently demonstrates strong anti-inflammatory and antioxidant properties by modulating key signaling pathways.
This compound research is still in its nascent stages. Its therapeutic potential is primarily suggested in the context of:
-
Cardiovascular Disease: It is described as a compound with the potential to treat cardiovascular disease. One study on a mixture of stem-leaf saponins from P. notoginseng, which contained 5.59% FP2, showed a cardioprotective effect in mice with sleep deprivation. This effect was attributed to the inhibition of abnormal autophagy.
Due to the limited research, the broader efficacy of FP2 in other therapeutic areas remains unknown.
Quantitative Data Summary
The available quantitative data for Notoginsenoside R1 is extensive. In contrast, specific quantitative efficacy data for isolated this compound is not available. The table below summarizes key findings for Notoginsenoside R1 from various experimental models.
| Therapeutic Area | Model | Key Quantitative Findings for Notoginsenoside R1 | Reference |
| Cardiovascular Protection | Mouse model of myocardial ischemia/reperfusion | - Significantly decreased myocardial infarction area. - Improved cardiac function. | |
| Rabbit model of ischemia-reperfusion induced myocardial injury | - Reduced myocardial infarct size. - Attenuated apoptotic stress in the myocardium. | ||
| Mice with heart failure | - Improved heart function. - Reduced cardiac lipotoxicity. | ||
| Neuroprotection | Rat model of spinal cord injury | - Curtailed the expression of MDA level. - Enhanced the activities of SOD and GSH-PX. | |
| db/db mice (diabetic encephalopathy) | - Ameliorated cognitive dysfunction and depression-like behaviors. - Markedly decreased oxidative stress in hippocampal neurons. | ||
| Anti-inflammatory | Mice with experimental inflammatory bowel disease | - Decreased the activity of myeloperoxidase. - Reduced the production of TNF-α and IL-6. | |
| Rats with sepsis-induced acute lung injury | - Reduced the expression of inflammatory cytokine IL-1β in serum and BALF. |
Table 1: Summary of Quantitative Efficacy Data for Notoginsenoside R1. Note: No equivalent quantitative data is available for this compound.
Mechanisms of Action and Signaling Pathways
Notoginsenoside R1 modulates a complex network of signaling pathways to exert its therapeutic effects. The primary pathways identified include:
-
PI3K/Akt Signaling Pathway: Activation of this pathway by R1 is crucial for its pro-survival and anti-apoptotic effects in various cell types, including cardiomyocytes and neurons.
-
Nrf2/HO-1 Signaling Pathway: R1 enhances the nuclear translocation of Nrf2, a key regulator of the antioxidant response, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).
-
NF-κB Signaling Pathway: R1 has been shown to inhibit the activation of NF-κB, a central mediator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: R1 can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which are involved in apoptosis and inflammation.
-
AMPK Signaling Pathway: R1 has been found to activate the AMPK pathway, which plays a role in ameliorating cardiac lipotoxicity.
-
TGF-β1/TAK1 Signaling Pathway: Inhibition of this pathway by R1 contributes to its cardioprotective effects against ischemia-reperfusion injury.
-
JAK2/STAT3 Signaling Pathway: Activation of this pathway by R1 has been shown to relieve myocardial infarction.
This compound has a largely uncharacterized mechanism of action. The only available evidence suggests a potential role in modulating autophagy through the PI3K/Akt/mTOR pathway . This is based on a study of a saponin (B1150181) mixture containing FP2, where the mixture inhibited abnormal autophagy.
Below are diagrams illustrating some of the key signaling pathways.
Caption: Major signaling pathways modulated by Notoginsenoside R1.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the numerous studies on Notoginsenoside R1 are extensive and can be found in the referenced publications. Here, we provide a summarized methodology from a key study on the cardioprotective effects of a saponin mixture containing this compound.
Cardioprotective Effect of Stem-Leaf Saponins from Panax notoginseng (SLSP) in a Mouse Model of Sleep Deprivation
-
Animal Model: Male C57BL/6J mice were subjected to sleep deprivation using a modified multi-platform method.
-
Drug Administration: SLSP (containing 5.59% this compound) was administered orally to the mice.
-
Assessment of Cardiac Injury:
-
Histopathology: Heart tissues were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
-
Cardiac Function: Heart rate and ejection fraction were measured using specific instruments.
-
Biochemical Markers: Serum levels of atrial natriuretic peptide (ANP) and lactate (B86563) dehydrogenase (LDH) were quantified using biochemical kits.
-
-
Mechanism of Action Analysis:
-
Autophagy Observation: Transmission electron microscopy (TEM) was used to visualize autophagosomes in heart tissue.
-
Protein Expression: Western blotting was performed to analyze the expression levels of proteins involved in the PI3K/Akt/mTOR signaling pathway and autophagy (e.g., LC3B, Beclin-1, p62).
-
References
- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of notoginsenoside R1 in a rabbit lung remote ischemic postconditioning model via activation of the TGF-β1/TAK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 4. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ginsenosides in Cardiac Protection: Evaluating Notoginsenoside FP2 and Other Key Ginsenosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiac protective effects of various ginsenosides (B1230088), the active saponins (B1172615) derived from Panax species. While interest is growing in a range of these compounds, this document will first address the current state of research on Notoginsenoside FP2 and then offer a detailed, data-driven comparison of three of the most extensively studied ginsenosides in cardiac protection: Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1.
This compound: An Emerging Compound with Limited Data
This compound is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels and stem-leaf of Panax notoginseng. While it has been identified as a component of P. notoginseng extracts that exhibit overall cardioprotective properties, there is a notable scarcity of published research focusing specifically on the cardiac protective effects of isolated this compound.
One study identified this compound as a constituent (5.59%) of stem-leaf saponins from Panax notoginseng (SLSP). This SLSP mixture demonstrated a protective effect against myocardial injury in mice with sleep deprivation by inhibiting excessive autophagy and apoptosis through the PI3K/Akt/mTOR signaling pathway. However, the specific contribution of this compound to this effect was not determined.
Due to the limited availability of specific experimental data and quantitative analysis on this compound, a direct comparison with other ginsenosides is not currently feasible. This guide will, therefore, focus on a comprehensive comparison of other well-researched ginsenosides for which substantial experimental data exists.
Comparative Analysis of Well-Studied Ginsenosides in Cardiac Protection
Notoginsenoside R1 (NGR1), Ginsenoside Rg1, and Ginsenoside Rb1 are among the most investigated ginsenosides for their therapeutic potential in cardiovascular diseases. The following sections provide a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their cardiac protective effects.
Quantitative Data on Cardioprotective Efficacy
The following table summarizes the quantitative data from various preclinical studies, highlighting the efficacy of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 in different models of cardiac injury.
| Ginsenoside | Animal Model | Injury Model | Dosage & Administration | Key Efficacy Parameters | Reference |
| Notoginsenoside R1 | Mice | Myocardial Ischemia/Reperfusion (I/R) - 30 min ischemia / 4h reperfusion | 25 mg/kg, i.p. (30 min before ischemia and every 2h) | - Infarct Size: Significantly decreased vs. I/R group. | [1] |
| Mice | Heart Failure (HF) post-AMI | Not specified | - Ejection Fraction (EF): Significantly increased vs. HF group. - Fractional Shortening (FS): Significantly increased vs. HF group. - Serum CK-MB & cTnI: Significantly decreased vs. HF group. | [2][3] | |
| Rats | Myocardial Ischemia (LAD ligation) | 20 and 40 mg/kg/day, i.g. | - Infarct Size: Significantly decreased vs. MI group. - LV EF & FS: Significantly improved vs. MI group. | [4] | |
| Ginsenoside Rg1 | Rats | Myocardial I/R - 30 min ischemia / 90 min reperfusion | 5 mg/kg/h, i.v. (30 min before ischemia until end of reperfusion) | - Infarct Size: Significantly reduced vs. I/R group. - Myocardial Blood Flow: Improved vs. I/R group. | [5] |
| Rats | Myocardial I/R | 40 mg/L (perfused during reperfusion) | - Left Ventricular Developed Pressure (LVDP): Significantly increased vs. I/R group. - Incidence of Ventricular Tachycardia & Fibrillation: Decreased vs. I/R group. | ||
| Rats | Sepsis-induced Cardiac Dysfunction (LPS model) | Not specified | - Improved cardiac function and attenuated mitochondrial dysfunction. | ||
| Ginsenoside Rb1 | Rats | Myocardial I/R | 50 mg/kg, i.p. (30 min before I/R) | - Infarct Size: 20.9% ± 2.3% vs. 36.0% ± 1.5% in I/R group. | |
| db/db Mice | Chronic Intermittent Hypoxia-induced Diabetic Cardiomyopathy | 40 mg/kg | - Serum cTnI, CK-MB, LDH: Significantly decreased vs. model group. - MV E/A ratio: Significantly increased vs. model group. | ||
| Neonatal Rat Cardiomyocytes | Hypoxia/Ischemia (H/I) | 10, 20, 40 µM | - Apoptosis Rate: Decreased to 70.4%, 56.5%, and 31.0% respectively, vs. H/I group. - LDH Leakage: Significantly reduced in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating cardiac protection in animal models.
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats/Mice:
-
Animal Model: Male Sprague-Dawley rats (270–320 g) or C57/BL6 mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with sodium pentobarbital (B6593769) (e.g., 50 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
The animal is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Ischemia is confirmed by ST-segment elevation on an electrocardiogram (ECG) and visible paling of the myocardial tissue.
-
The duration of ischemia typically ranges from 30 to 45 minutes.
-
The ligature is then released to allow for reperfusion, which can last from 2 hours to several days depending on the study endpoints.
-
-
Drug Administration: Ginsenosides are administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or intragastric (i.g.) gavage, at specified times before or after ischemia.
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and Evans blue dye is injected to delineate the area at risk (AAR). The heart is then sliced and incubated with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is expressed as a percentage of the AAR.
-
Cardiac Function: Echocardiography is performed to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
-
Serum Biomarkers: Blood samples are collected to measure levels of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and cardiac troponins (cTnI or cTnT).
-
Histology: Heart tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess myocardial structure, inflammation, and cell death.
-
Apoptosis Detection: Apoptosis is often quantified using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on heart tissue sections.
-
Caption: General experimental workflow for in vivo studies.
Signaling Pathways in Ginsenoside-Mediated Cardiac Protection
Ginsenosides exert their cardioprotective effects through multiple, often overlapping, signaling pathways. They are known to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.
Notoginsenoside R1 (NGR1): NGR1 has been shown to protect the myocardium through several mechanisms:
-
Anti-apoptosis: NGR1 can inhibit apoptosis by activating the Wnt/β-catenin signaling pathway. It also suppresses the TAK1-JNK/p38 MAPK pathway, which is involved in apoptotic responses during I/R injury.
-
Anti-Lipotoxicity: NGR1 ameliorates cardiac lipotoxicity by activating the AMPK signaling pathway, which helps in regulating fatty acid oxidation and reducing lipid accumulation.
-
Metabolic Regulation: It can modulate lipid metabolism in the ischemic myocardium by activating the AKT/mTOR pathway.
-
Antioxidant Effects: NGR1 can also activate the AMPK/Nrf2/HO-1 pathway to protect against high glucose-induced cell injury.
Caption: Signaling pathways of Notoginsenoside R1.
Ginsenoside Rg1: Rg1's cardioprotective actions are also multifaceted:
-
PI3K/Akt/mTOR Pathway: Rg1 has been shown to protect cardiomyocytes from hypoxia-induced injury by activating the PI3K/Akt/mTOR pathway, which upregulates HIF-1α. This pathway is central to cell survival and proliferation.
-
Anti-arrhythmic Effects: Rg1 can reduce L-type calcium current (ICaL), thereby alleviating intracellular calcium overload and reducing the incidence of I/R-induced ventricular arrhythmias. This effect may be mediated by the cAMP-PKA and PI3K/AKT pathways.
-
Energy Metabolism: Rg1 can modulate energy metabolism by binding to RhoA, restoring ATP production in the myocardium after I/R injury.
-
Anti-inflammatory Effects: Rg1 reduces cardiac inflammation by inhibiting the polarization of M1 macrophages and the activation of the AIM2 inflammasome.
Caption: Signaling pathways of Ginsenoside Rg1.
Ginsenoside Rb1: Rb1 is widely studied and demonstrates robust cardioprotective effects through various mechanisms:
-
Mitochondrial Protection: Rb1 protects against I/R injury by preserving mitochondrial function. It inhibits the mitochondrial apoptotic pathway by preventing the release of cytochrome c, increasing the Bcl-2/Bax ratio, and inhibiting caspase-9 and -3 activity.
-
Anti-apoptotic Pathways: Rb1 reduces isoproterenol-induced cardiomyocyte apoptosis, potentially involving the PKA and caspase-9 pathways. It also activates the PI3K/Akt/mTOR signaling pathway to reduce apoptosis.
-
Mitophagy and Metabolism: Rb1 promotes mitophagy (the selective removal of damaged mitochondria) through an AMPKα-dependent mechanism, which is crucial for protecting against acute myocardial ischemia.
-
Antioxidant and Anti-inflammatory: Like other ginsenosides, Rb1 exhibits significant antioxidant and anti-inflammatory properties, contributing to its overall cardioprotective profile.
Caption: Signaling pathways of Ginsenoside Rb1.
Conclusion
While this compound is an identified component of Panax notoginseng with potential cardiovascular applications, the current body of scientific literature lacks specific, detailed studies on its cardiac protective effects. In contrast, Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 have been extensively investigated and have demonstrated significant cardioprotective efficacy in various preclinical models.
These three ginsenosides operate through a complex and interconnected network of signaling pathways, primarily targeting apoptosis, inflammation, oxidative stress, and cellular metabolism. Notoginsenoside R1 shows strong effects on metabolic regulation and anti-apoptotic pathways like Wnt/β-catenin. Ginsenoside Rg1 is notable for its roles in improving energy metabolism, reducing inflammation, and its anti-arrhythmic properties. Ginsenoside Rb1 provides robust protection by preserving mitochondrial integrity and promoting mitophagy.
For researchers and drug development professionals, Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 represent promising candidates for the development of novel cardioprotective therapies. Future research should aim to elucidate the specific roles of less-studied compounds like this compound to fully understand the therapeutic potential of the entire spectrum of ginsenosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 3. Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Cardioprotective Effects of Notoginsenoside FP2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo cardioprotective effects of Notoginsenoside FP2 against the well-researched Notoginsenoside R1 (NGR1). Due to the limited availability of in vivo data on isolated this compound, this guide utilizes data from a study on Stem-Leaf Saponins of Panax notoginseng (SLSP), of which this compound is a known constituent (5.59%). This comparison aims to offer a preliminary validation of this compound's potential cardioprotective properties and to highlight areas for future research.
Data Presentation: In Vivo Cardioprotective Efficacy
The following tables summarize the quantitative data from in vivo studies on SLSP (containing this compound) and NGR1, showcasing their effects on key markers of cardiac injury and function.
Table 1: Effect on Myocardial Infarct Size and Cardiac Injury Markers
| Treatment Group | Animal Model | Injury Model | Dosage | Infarct Size (% of Area at Risk) | Serum LDH (U/L) | Serum CK-MB (U/L) | Serum cTnI (ng/mL) |
| SLSP (containing this compound) | Mice | Sleep Deprivation | 50 mg/kg, 100 mg/kg | Not Reported | Significantly decreased vs. model | Not Reported | Not Reported |
| Notoginsenoside R1 (NGR1) | Mice | Myocardial Ischemia/Reperfusion | 25 mg/kg | 36.50 ± 2.06% (vs. 67.67 ± 1.83% in MI/R group)[1] | Not Reported | 184.0 ± 3.15 (vs. higher levels in MI/R group)[1] | 4.733 ± 0.09 (vs. higher levels in MI/R group)[1] |
| Notoginsenoside R1 (NGR1) | Rats | Myocardial Infarction | 20 mg/kg, 40 mg/kg | Significantly reduced vs. model | Not Reported | Not Reported | Not Reported |
Note: Data for SLSP is qualitative ("significantly decreased") as specific numerical values were not provided in the source study.
Table 2: Effect on Cardiac Function Parameters
| Treatment Group | Animal Model | Injury Model | Dosage | Left Ventricular Ejection Fraction (LVEF %) | Left Ventricular Fractional Shortening (LVFS %) |
| SLSP (containing this compound) | Mice | Sleep Deprivation | 50 mg/kg, 100 mg/kg | Elevated vs. SD mice | Not Reported |
| Notoginsenoside R1 (NGR1) | Mice | Myocardial Ischemia/Reperfusion | 25 mg/kg | 50.67 ± 2.60% (vs. 36.50 ± 1.25% in MI/R group)[1] | 24.33 ± 1.49% (vs. 17.83 ± 1.01% in MI/R group)[1] |
| Notoginsenoside R1 (NGR1) | Mice | Endotoxemia | 25 mg/kg | Significantly improved vs. LPS group | Significantly improved vs. LPS group |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and assessing cardioprotection in vivo, primarily based on studies of NGR1.
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
This model is a standard and widely used method to simulate myocardial infarction and subsequent reperfusion injury.
1. Animal Preparation:
-
Male C57BL/6 mice are typically used.
-
Animals are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine mixture.
-
The mice are then intubated and ventilated to maintain respiration throughout the surgical procedure.
2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the LAD.
-
Ischemia is typically maintained for 30-60 minutes.
-
Following the ischemic period, the suture is released to allow for reperfusion of the coronary artery.
3. Drug Administration:
-
Notoginsenoside R1 (or the test compound) is administered, often via intraperitoneal injection, at a predetermined dose (e.g., 25 mg/kg for NGR1).
-
The timing of administration can vary, including pre-treatment before ischemia, during ischemia, or at the onset of reperfusion.
4. Assessment of Cardioprotective Effects:
-
Infarct Size Measurement: After a reperfusion period (e.g., 24 hours), the heart is excised. The area at risk and the infarcted area are delineated using Evans blue and TTC (2,3,5-triphenyltetrazolium chloride) staining, respectively.
-
Cardiac Function Assessment: Echocardiography is performed at various time points post-I/R to measure parameters such as LVEF and LVFS.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac injury markers like LDH, CK-MB, and cardiac troponin I (cTnI).
-
Histological Analysis: Heart tissue is collected for histological staining (e.g., H&E, Masson's trichrome) to assess myocardial damage and fibrosis.
-
Western Blot Analysis: Protein expression levels of key signaling molecules are analyzed in heart tissue lysates to elucidate the underlying mechanisms.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of notoginsenosides are attributed to their modulation of various intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial cell survival pathway. The SLSP extract containing this compound has been shown to activate this pathway, leading to the inhibition of excessive autophagy and apoptosis in cardiomyocytes.
Caption: PI3K/Akt/mTOR signaling pathway activated by SLSP.
TAK1-JNK/p38 MAPK Signaling Pathway
Notoginsenoside R1 has been demonstrated to exert its cardioprotective effects by suppressing the TAK1-JNK/p38 MAPK signaling pathway, which is known to promote apoptosis in response to cellular stress.
Caption: Inhibition of TAK1-JNK/p38 MAPK pathway by NGR1.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study validating the cardioprotective effects of a compound like this compound.
Caption: General workflow for in vivo cardioprotection studies.
Conclusion and Future Directions
The available evidence suggests that this compound, as a component of the SLSP extract, contributes to cardioprotective effects, likely through the activation of the PI3K/Akt/mTOR signaling pathway. However, to definitively validate its efficacy, further research on the isolated this compound is imperative.
Future in vivo studies should focus on:
-
Evaluating the dose-dependent effects of isolated this compound on myocardial infarct size and cardiac function in a standardized ischemia/reperfusion model.
-
Directly comparing the cardioprotective potency of this compound with that of Notoginsenoside R1 and other established cardioprotective agents.
-
Elucidating the specific molecular mechanisms of action of this compound, including its effects on key signaling pathways, inflammation, oxidative stress, and apoptosis.
Such studies will be instrumental in determining the therapeutic potential of this compound as a novel agent for the management of ischemic heart disease.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Notoginsenoside FP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng. The selection of a robust and validated analytical method is paramount for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines and compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
It is important to note that direct comparative studies on the cross-validation of analytical methods specifically for this compound are limited. The data presented herein is a synthesis of typical performance characteristics observed for the analysis of similar dammarane-type saponins (B1172615) and ginsenosides (B1230088) found in Panax species.
Comparative Analysis of Analytical Methods
The performance of HPLC-UV, UPLC-MS/MS, and HPTLC for the quantification of dammarane-type saponins, representative of this compound analysis, is summarized below.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | ~0.6 mg/kg[3] | 0.269 - 6.640 ng/g[2] | ~50 ng |
| Limit of Quantification (LOQ) | ~1.8 mg/kg[3] | 0.2 - 1.9 µg/g | ~100 ng |
| Precision (RSD%) | < 3% | < 15% | < 10% |
| Accuracy (Recovery %) | 98.1% | 85 - 115% | 90 - 110% |
| Selectivity | Moderate | High | Moderate |
| Throughput | Low to Medium | High | High |
| Cost | Low | High | Low to Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for ginsenoside analysis and can be adapted for this compound.
Sample Preparation (General Protocol)
-
Extraction: Weigh a precise amount of the powdered plant material (e.g., fruit pedicels of Panax notoginseng) or sample matrix. Extract the sample with a suitable solvent, such as 70-80% methanol (B129727) or ethanol, using techniques like ultrasonication or reflux extraction.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter prior to injection to remove particulate matter.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of ginsenosides due to its robustness and cost-effectiveness.
-
Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: Detection is commonly performed at or around 203 nm, which is the end absorption wavelength for ginsenosides.
-
Injection Volume: 10-20 µL.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. A correlation coefficient (r²) greater than 0.999 is desirable.
-
Precision: Assessed by replicate injections of a standard solution, with a relative standard deviation (RSD) of less than 3% being acceptable.
-
Accuracy: Determined by spike and recovery experiments, with recovery rates between 95-105% considered good.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound, especially in complex biological matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is used for fast and efficient separations.
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid and water with 0.1% formic acid is common.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for ginsenosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for this compound.
-
-
Validation Parameters:
-
Linearity: Achieved over a wide concentration range with r² > 0.99.
-
LOD and LOQ: UPLC-MS/MS provides significantly lower LOD and LOQ values compared to HPLC-UV, often in the ng/mL or even pg/mL range.
-
Precision and Accuracy: Typically, RSD values for precision are expected to be below 15%, and accuracy should be within 85-115%.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and quality control.
-
Instrumentation: HPTLC system including an automatic sampler, developing chamber, and a densitometer or scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and water in appropriate ratios is used for the separation of ginsenosides.
-
Derivatization: After development, the plate is often sprayed with a derivatizing agent (e.g., a mixture of p-anisaldehyde and sulfuric acid in ethanol) and heated to visualize the saponin spots.
-
-
Quantification:
-
Densitometric analysis is performed by scanning the plate at a specific wavelength after derivatization.
-
-
Validation Parameters:
-
Linearity: Established by applying different concentrations of the standard and measuring the corresponding peak areas.
-
Precision and Accuracy: Assessed by repeated analysis of samples and standards.
-
Visualization of Experimental Workflow and Molecular Structure
To aid in the understanding of the analytical process and the molecule of interest, the following diagrams are provided.
Caption: A typical workflow for the cross-validation of analytical methods.
Caption: General structure of a dammarane-type bisdesmoside saponin like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Notoginsenoside FP2 from Different Panax Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Notoginsenoside FP2, a key saponin (B1150181) found in Panax notoginseng, with other notable saponins (B1172615) from different Panax species. While this compound is recognized as a unique constituent of Panax notoginseng, this guide will objectively compare its known properties and biological activities with those of functionally relevant saponins from Panax ginseng and Panax quinquefolius, supported by experimental data.
Introduction to this compound
This compound is a dammarane-type bisdesmoside saponin that has been isolated from the fruit pedicels of Panax notoginseng (Burk.) F.H. Chen.[1][2] It is considered a unique chemical marker for this particular species and plant part.[3] Emerging research has highlighted its potential therapeutic value, particularly in the context of cardiovascular diseases.[1][2] The chemical structure of this compound distinguishes it from other ginsenosides (B1230088) found in more commonly studied parts of the Panax genus, such as the roots and leaves.
Comparative Analysis of Saponin Content
Direct quantitative comparison of this compound across different Panax species is not feasible as it is exclusively reported in Panax notoginseng. However, we can compare the general saponin profiles of the three major Panax species to understand their unique chemical compositions.
Table 1: Distribution of Key Saponins in Different Panax Species
| Saponin | Panax notoginseng | Panax ginseng | Panax quinquefolius |
| This compound | Present (Fruit Pedicels) | Not reported | Not reported |
| Ginsenoside Rf | Present | Present | Not detected |
| Pseudoginsenoside F11 | Not reported | Not reported | Present |
| Ginsenoside Rg1/Rb1 ratio | High | High | Low |
This table highlights the distinct chemical fingerprints of the three Panax species, with this compound being a specific marker for P. notoginseng.
Biological Activity: A Comparative Perspective
The primary reported biological activity of this compound is its potential in the treatment of cardiovascular diseases. To provide a comparative context, this section will discuss the cardiovascular effects of this compound alongside those of major saponins from P. ginseng and P. quinquefolius.
Table 2: Comparative Cardiovascular Protective Effects of Saponins from Different Panax Species
| Saponin (Species) | Reported Cardiovascular Effects |
| This compound (P. notoginseng) | Potential for treating cardiovascular diseases. |
| Ginsenoside Rb1 (P. ginseng, P. quinquefolius) | Cardioprotective effects, including anti-arrhythmic and anti-ischemic properties. |
| Ginsenoside Rg1 (P. ginseng, P. notoginseng) | Promotes angiogenesis, protects against myocardial ischemia/reperfusion injury. |
| Notoginsenoside R1 (P. notoginseng) | Increases fibrinolytic potential, beneficial in thrombotic cardiovascular diseases. |
The total saponins from Panax notoginseng (PNS) have been shown to exert a range of cardiovascular protective effects, including inhibiting platelet aggregation, improving blood flow, and exhibiting anti-inflammatory properties. While specific studies on the isolated this compound are still emerging, its presence in the fruit pedicels suggests it contributes to the overall cardiovascular benefits attributed to P. notoginseng.
Experimental Protocols
Extraction and Isolation of this compound from Panax notoginseng Fruit Pedicels
The following is a generalized protocol based on methods for saponin extraction from Panax species.
-
Sample Preparation: Air-dried and powdered fruit pedicels of Panax notoginseng are used as the starting material.
-
Extraction: The powdered material is extracted with 70-85% ethanol (B145695) using methods such as homogenization, reflux, or ultrasonic-assisted extraction to enhance efficiency.
-
Concentration: The ethanol extract is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude extract is then subjected to purification using macroporous adsorption resins (e.g., D101 or AB-8). The saponin fraction is eluted with a gradient of ethanol-water.
-
Chromatographic Separation: Further separation and purification of this compound can be achieved through repeated column chromatography on silica (B1680970) gel or octadecyl silane (B1218182) (ODS).
Figure 1. General workflow for the extraction and isolation of this compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of saponins.
-
Chromatographic System: An HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A gradient elution system consisting of water and acetonitrile (B52724) is commonly employed.
-
Detection: Detection is usually performed at a wavelength of 203 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area with that of a certified reference standard.
In Vitro and In Vivo Bioassays for Cardiovascular Effects
A variety of assays can be used to evaluate the cardiovascular protective effects of saponins.
-
In Vitro Models:
-
H9c2 Cardiomyocyte Injury Models: To assess protective effects against ischemia/reperfusion injury.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study effects on endothelial function, inflammation, and angiogenesis.
-
Platelet Aggregation Assays: To evaluate anti-thrombotic potential.
-
-
In Vivo Models:
-
Myocardial Infarction Models (e.g., coronary artery ligation in rats or mice): To assess the reduction in infarct size and improvement in cardiac function.
-
Hyperlipidemia Models: To evaluate cholesterol-lowering effects.
-
Signaling Pathways
The cardiovascular protective effects of Panax saponins are often attributed to their modulation of various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, related saponins have been shown to act through the following mechanisms.
Figure 2. Potential signaling pathways modulated by Panax saponins for cardioprotection.
Conclusion
This compound stands out as a unique saponin found exclusively in the fruit pedicels of Panax notoginseng. While direct comparative studies with other Panax species are limited due to its unique occurrence, its potential for cardiovascular disease treatment aligns with the known cardioprotective effects of other major saponins from the Panax genus. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.
References
Replicating Published Findings on Saponin Bioactivity: A Comparative Guide to Notoginsenoside FP2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Notoginsenoside FP2 and related compounds, with a focus on replicating and building upon published research. Due to the limited specific quantitative data available for this compound, this document uses the well-researched saponin, Notoginsenoside R1, as a primary comparator. Quercetin (B1663063), a widely studied flavonoid with known anti-inflammatory and cardiovascular protective effects, is included as a benchmark alternative. This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to support further investigation into the therapeutic potential of these natural compounds.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory and cardioprotective effects of Notoginsenoside R1 and Quercetin from various published studies. These values provide a basis for comparing their potency and efficacy in different experimental models.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect | Citation |
| Notoginsenoside R1 | TNF-α-induced PAI-1 Production | Human Aortic Smooth Muscle Cells | Dose-dependent | Significantly decreased PAI-1 mRNA, protein level, and secretion. | [1] |
| LPS-induced Cytokine Release | Rat Renal Ischemia-Reperfusion Model | 50 mg/kg | Attenuated levels of TNF-α, TGF-β1, INF-γ, and IL-6. | [2] | |
| Aβ25-35-induced Inflammation | PC12 Cells | 250-1,000 µg/ml | Alleviated inflammation by inhibiting the SphK1/NF-κB signaling pathway. | [3] | |
| Quercetin | TNF-α-induced Gene Expression | Murine Intestinal Epithelial Cells | 40-44 µM (IC50) | Inhibited IP-10 and MIP-2 gene expression. | [4] |
| TNF-α Production | Human Peripheral Blood Mononuclear Cells | Dose-dependent | Significantly inhibited TNF-α production and gene expression. | [5] | |
| TNF-α-induced Inflammation | Human Periodontal Ligament Stem Cells | 1 µM | Attenuated the suppression of osteogenesis-related genes by inhibiting the NF-κB/NLRP3 inflammasome pathway. |
Table 2: Cardiovascular Protective Effects
| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect | Citation |
| Notoginsenoside R1 | Myocardial Ischemia/Reperfusion Injury | Mice | 25 mg/kg (i.p.) | Significantly decreased myocardial infarction area and improved cardiac function. | |
| Hypoxia/Reoxygenation-induced Apoptosis | Murine Neonatal Cardiomyocytes | 25 µM | Significantly inhibited apoptosis. | ||
| AGEs-induced Cardiomyocyte Injury | H9c2 Cells | 6.25, 12.5, 25 µM | Increased cell viability and decreased LDH leakage. | ||
| Quercetin | Myocardial Infarction | Post-MI Patients | 500 mg/day for 8 weeks | Increased total antioxidant capacity. | |
| Isoproterenol-induced Myocardial Infarction | Rats | 50 and 100 mg/kg for 14 days | Provided significant protective effects against cardiotoxicity. | ||
| Myocardial Ischemia | Patients with Stable Coronary Heart Disease | 120 mg/kg for 2 months | Significantly improved cardiac function and hemodynamics. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these compounds and a typical experimental workflow for assessing their bioactivity.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compounds.
-
Methodology:
-
Seed cells (e.g., H9c2 cardiomyocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Notoginsenoside R1 or Quercetin (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. Measurement of TNF-α Production by ELISA
-
Objective: To quantify the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α.
-
Methodology:
-
Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of Notoginsenoside R1 or Quercetin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce TNF-α production.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
3. Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
-
Objective: To investigate the effect of the compounds on the activation of key proteins in inflammatory signaling pathways.
-
Methodology:
-
Culture cells and treat them with the test compounds and inflammatory stimulus as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.
-
4. In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model
-
Objective: To evaluate the cardioprotective effects of the compounds in an animal model.
-
Methodology:
-
Anesthetize male C57BL/6 mice and ventilate them mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Remove the ligature to allow for 2-24 hours of reperfusion.
-
Administer Notoginsenoside R1 (e.g., 25 mg/kg, i.p.) or Quercetin at a specified time before or after ischemia.
-
At the end of the reperfusion period, measure the infarct size using TTC staining, and assess cardiac function by echocardiography. Collect blood samples to measure cardiac injury markers (e.g., CK-MB, LDH).
-
References
- 1. Notoginsenoside R1 from Panax notoginseng inhibits TNF-alpha-induced PAI-1 production in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 Suppresses Inflammatory Signaling and Rescues Renal Ischemia-Reperfusion Injury in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells via modulation of the NF-kappa beta system - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Notoginsenoside FP2 and Atorvastatin in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging natural compound Notoginsenoside FP2 and the well-established drug, Atorvastatin (B1662188). The focus is on their respective mechanisms of action and performance in preclinical models relevant to cardiovascular disease. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their potential therapeutic applications.
Introduction
This compound is a dammarane-type saponin (B1150181) isolated from the traditional Chinese medicine Panax notoginseng. Saponins (B1172615) from this plant have been studied for their potential benefits in cardiovascular health, including anti-inflammatory, antioxidant, and cardioprotective effects. Atorvastatin is a widely prescribed statin drug that primarily lowers cholesterol by inhibiting HMG-CoA reductase. Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects, including modulation of the PI3K/Akt signaling pathway, which contributes to its cardiovascular protective properties. This guide will compare these two compounds, with a focus on their impact on the PI3K/Akt pathway and inflammatory responses.
Mechanism of Action
Both this compound (as part of a saponin extract) and Atorvastatin have been shown to modulate the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical pathway in cell survival, growth, and metabolism.
This compound and Related Saponins
Panax notoginseng saponins (PNS), including extracts containing this compound, have demonstrated cardioprotective effects through the activation of the PI3K/Akt/mTOR signaling pathway. This activation is associated with the inhibition of abnormal autophagy and apoptosis in cardiomyocytes. Other related notoginsenosides, such as R1 and R2, also exhibit their effects through modulation of pathways like AMPK/Nrf2 and inhibition of inflammatory signaling.
Atorvastatin
Atorvastatin's cardioprotective effects extend beyond its lipid-lowering action. It has been shown to activate the PI3K/Akt pathway in endothelial cells, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide (NO) production, which promotes vasodilation and has anti-atherosclerotic effects.[1]
Signaling Pathway Diagram
Caption: Comparative Signaling Pathways of this compound and Atorvastatin.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data from preclinical studies on Panax notoginseng saponins (as a proxy for this compound) and Atorvastatin.
Table 1: Effects on PI3K/Akt Pathway and Cellular Responses
| Parameter | Compound | Model System | Concentration/Dose | Key Findings |
| PI3K/Akt Activation | Stem-Leaf Saponins from P. notoginseng (contains 5.59% this compound) | Sleep-deprived mice | 50 and 100 mg/kg | Activated PI3K/Akt/mTOR signaling pathway |
| PI3K/Akt Activation | Atorvastatin | Human umbilical vein endothelial cells (HUVECs) | 10 µM | Increased phosphorylation of Akt |
| Anti-apoptotic Effect | Notoginsenoside R1 | H9c2 cardiomyocytes | 25 µM | Inhibited hypoxia/reoxygenation-induced apoptosis |
| Anti-apoptotic Effect | Atorvastatin | Swine model of coronary microembolization | Pretreatment | Attenuated myocardial apoptosis |
Table 2: Anti-inflammatory Effects
| Parameter | Compound | Model System | Concentration/Dose | Key Findings |
| CRP Reduction | Atorvastatin | Patients with acute coronary syndrome | 80 mg/day | 34% lower CRP levels compared to placebo after 16 weeks[2] |
| Pro-inflammatory Cytokine Reduction | Notoginsenoside R2 | HSC-T6 cells | 20 µM | Significantly reduced mRNA levels of IL-6, IL-1β, and TNF-α |
| Adhesion Molecule Reduction | Atorvastatin | Patients with coronary artery disease | 40 mg/day | Significantly decreased soluble VCAM-1 levels |
Experimental Protocols
Western Blot Analysis for PI3K/Akt Pathway Activation
-
Cell Culture: H9c2 cardiomyocytes or HUVECs are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (or PNS extract) or Atorvastatin for a specified duration.
-
Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
References
- 1. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Downstream Targets of Notoginsenoside FP2 Using siRNA
This guide provides a comprehensive comparison of methodologies for validating the downstream molecular targets of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] With noted potential for treating cardiovascular diseases, elucidating the precise mechanism of action of this compound is critical for its development as a therapeutic agent.[1][2][3] Small interfering RNA (siRNA) offers a powerful and specific approach for this purpose by silencing the expression of potential target genes, thereby allowing researchers to assess the functional role of these targets in the compound's activity.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and providing detailed experimental protocols and supporting data structures.
Comparison of Target Validation Methodologies
Validating a drug's molecular target is a crucial step in drug discovery, confirming its direct involvement in a disease mechanism and the therapeutic potential of its modulation. While several techniques exist, they vary in specificity, efficiency, and complexity. The following table compares siRNA with other common target validation methods.
| Method | Principle | Pros | Cons | Best For |
| siRNA | Post-transcriptional gene silencing by guiding mRNA degradation. | High specificity; transient effect suitable for essential genes; relatively fast and cost-effective for screening. | Potential for off-target effects; variable knockdown efficiency; delivery can be challenging in some cell types. | Rapidly validating the functional role of specific genes in a signaling pathway; high-throughput screening. |
| CRISPR-Cas9 | Gene editing at the DNA level to create permanent knockouts or modifications. | Permanent and complete gene knockout; high specificity; versatile for knock-in and transcriptional regulation. | Potential for off-target mutations; more technically complex and time-consuming to establish stable cell lines. | Creating stable knockout cell lines for in-depth functional analysis; studying genes where complete loss-of-function is required. |
| Pharmacological Inhibitors | Small molecules or antibodies that block the function of a target protein. | Easy to use; dose-dependent and reversible effects; can be used in vivo. | Can have off-target effects and lack specificity; availability may be limited for novel targets. | Probing the function of well-characterized proteins (e.g., kinases); initial target validation before genetic approaches. |
| Overexpression Systems | Introducing a vector to express a target gene at high levels. | Allows for gain-of-function studies; useful for validating targets that are downregulated in disease. | Non-physiological levels of expression can lead to artifacts; does not confirm necessity of the target. | Studying the sufficiency of a gene to produce a phenotype; validating targets identified in loss-of-function screens. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Unbiased, proteome-wide identification of direct targets in situ. | Requires specialized equipment (mass spectrometer); may not detect targets that do not undergo stability changes. | Identifying novel, direct binding partners of a compound without prior hypotheses. |
Experimental Design and Protocols
Workflow for Validating this compound Targets with siRNA
The following workflow outlines the key steps for systematically validating a hypothesized downstream target of this compound.
Caption: Workflow for siRNA-based target validation.
Detailed Experimental Protocol: siRNA Transfection and Analysis
This protocol provides a general framework for validating a target of this compound in a cell culture model (e.g., Human Umbilical Vein Endothelial Cells - HUVECs), which are relevant to its potential cardiovascular applications.
1. Materials and Reagents:
-
HUVECs or other relevant cell line
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS) and antibiotics (optional, avoid during transfection)
-
This compound (stock solution in DMSO)
-
Target-specific siRNAs (2-4 validated sequences per target)
-
Negative control siRNA (scrambled sequence)
-
Positive control siRNA (e.g., targeting GAPDH)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
PBS (Phosphate-Buffered Saline)
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Reagents for Western Blot (e.g., RIPA buffer, protease/phosphatase inhibitors, primary/secondary antibodies)
2. siRNA Design and Preparation:
-
Design 2-4 siRNA sequences targeting different regions of the target mRNA to minimize off-target effects. Use BLAST analysis to ensure sequences do not have significant homology with other genes.
-
Aim for a GC content of 40-55%.
-
Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20-100 µM.
3. Cell Culture and Transfection (Reverse Transfection Method):
-
On Day 0, prepare siRNA-lipid complexes. For each well of a 24-well plate, dilute 10-20 pmol of siRNA in 50 µL of Opti-MEM™. In a separate tube, dilute 1-2 µL of transfection reagent in 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
During incubation, trypsinize and count the cells. Prepare a cell suspension in antibiotic-free medium.
-
Add the 100 µL of siRNA-lipid complex to each well.
-
Seed 40,000-80,000 cells in 400 µL of antibiotic-free medium into each well containing the complexes. Gently swirl the plate to mix.
-
Incubate cells at 37°C in a CO₂ incubator for 24-48 hours.
4. This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO).
-
Incubate for an additional 24-48 hours, depending on the desired endpoint.
5. Post-Transfection Analysis:
-
Quantitative PCR (qPCR) for Knockdown Validation:
-
Lyse cells and extract total RNA.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative mRNA expression using the ΔΔCt method to confirm target knockdown.
-
-
Western Blot for Protein Level Validation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify total protein concentration (e.g., using a BCA assay).
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band intensity. Normalize to a loading control like β-actin or GAPDH.
-
Potential Signaling Pathways and Data Interpretation
While the direct targets of this compound are still under investigation, related notoginsenosides have been shown to modulate several key signaling pathways involved in cardiovascular health, inflammation, and cell survival. These include the PI3K/Akt, Nrf2/ARE, and MAPK pathways. An siRNA validation experiment would test whether knocking down a specific node in these pathways abrogates the effects of this compound.
Caption: Potential signaling pathways modulated by Notoginsenosides.
Interpreting Quantitative Data
Clear presentation of quantitative data is essential. The following table provides a template for summarizing results from an experiment testing the role of a hypothetical target, "Kinase X," in the pro-survival effect of this compound.
| Treatment Group | Target Knockdown (Kinase X mRNA) | Cell Viability (% of Control) | p-Akt Levels (Fold Change) |
| Vehicle + Control siRNA | 100% | 100 ± 5% | 1.0 ± 0.1 |
| Vehicle + Kinase X siRNA | 15 ± 4% | 98 ± 6% | 0.9 ± 0.2 |
| FP2 + Control siRNA | 102% | 145 ± 8% | 3.5 ± 0.4 |
| FP2 + Kinase X siRNA | 18 ± 5% | 105 ± 7% | 1.1 ± 0.3 |
In this hypothetical example, the data would suggest that the pro-survival and Akt-activating effects of this compound are dependent on the presence of Kinase X, thereby validating it as a downstream target. The knockdown of Kinase X using siRNA effectively reverses the compound's observed effects.
By combining a systematic siRNA-based validation workflow with robust experimental protocols and clear data analysis, researchers can effectively identify and confirm the downstream targets of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
A Researcher's Guide to Control Experiments for Studying the Cardiovascular Effects of Notoginsenoside FP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting experiments to investigate the cardiovascular effects of Notoginsenoside FP2, a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng.[1] While direct experimental data on this compound is limited in publicly available literature, this guide draws upon established methodologies and findings from closely related notoginsenosides, such as Notoginsenoside R1 (NR1) and R2 (NR2), to propose a robust experimental plan with appropriate controls. The primary focus is on the potential role of this compound in angiogenesis, cell proliferation, migration, and the underlying signaling pathways.
The Critical Role of Control Experiments
In pharmacological studies, control groups are fundamental to differentiate the specific effects of the investigational compound from other variables.[2] They provide a baseline against which the effects of this compound can be quantitatively measured, ensuring the validity and reproducibility of the findings. Key control groups in this context include:
-
Vehicle Control: This is the most crucial control. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO). This group receives the vehicle alone to ensure that the observed effects are due to the compound and not the solvent.
-
Negative Control: In the context of cell-based assays, this typically refers to untreated cells or cells treated with the vehicle. This group establishes the baseline cellular response.
-
Positive Control: A known substance that produces the expected effect is used as a positive control. For instance, in angiogenesis assays, Vascular Endothelial Growth Factor (VEGF) is a common positive control for inducing cell proliferation, migration, and tube formation.[3]
-
Sham Control (for in vivo studies): In animal models, this group undergoes all experimental procedures except for the administration of the test compound. This accounts for any physiological effects of the procedures themselves.
Comparative Data from Related Notoginsenosides
The following tables summarize representative quantitative data from studies on Notoginsenoside R1 and R2, which can serve as a benchmark for designing experiments with this compound.
Table 1: Effect of Notoginsenosides on Endothelial Cell Proliferation
| Compound | Cell Line | Concentration | Proliferation Change vs. Control | Assay Method | Reference |
| Notoginsenoside R1 (NR1) | HUVECs | 10, 20, 40 µM | Dose-dependent increase | CCK-8 Assay | [4][5] |
| Notoginsenoside R2 (NR2) | pHUVECs | 5, 10, 20 µM | Dose-dependent decrease in viability | Cell Viability Assay | |
| Panax notoginseng Saponins (PNS) | HUVECs | 0.5, 1.0, 2.0 mg/mL | Dose-dependent increase | CCK-8 Assay |
Table 2: Effect of Notoginsenosides on Endothelial Cell Migration
| Compound | Cell Line | Concentration | Migration Change vs. Control | Assay Method | Reference |
| Notoginsenoside R1 (NR1) | HUVECs | Not specified | Significant increase | Chemoinvasion Assay | |
| Panax notoginseng Saponins (PNS) | HUVECs | 1 mg/mL | Significant increase | Wound Healing & Boyden Chamber |
Table 3: Effect of Notoginsenosides on Endothelial Cell Tube Formation
| Compound | Cell Line | Concentration | Tube Formation Change vs. Control | Assay Method | Reference |
| Notoginsenoside R1 (NR1) | HUVECs | Not specified | Markedly enhanced | Matrigel Assay | |
| Notoginsenoside R2 (NR2) | pHUVECs | 5, 10, 20 µM | Reduced tube formation | Matrigel Assay | |
| Panax notoginseng Saponins (PNS) | HUVECs | 1 mg/mL | Increased capillary-like networks | Matrigel Assay |
Table 4: Effect of Notoginsenosides on PI3K/Akt Signaling Pathway
| Compound | Cell Line | Concentration | Effect on Protein Phosphorylation | Western Blot Bands | Reference |
| Notoginsenoside R1 (NR1) | Podocytes | Not specified | Increased p-PI3K and p-Akt | p-PI3K, PI3K, p-Akt, Akt | Not found |
| Notoginsenoside R7 | HeLa Cells | Not specified | Decreased p-Akt (Ser473 & Thr308) | p-Akt (Ser473), p-Akt (Thr308), Akt | |
| Panax notoginseng Saponins (PNS) | HSFs | Not specified | Inhibited PI3K/Akt activation | PI3K, p-Akt, Akt |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments to assess the cardiovascular effects of this compound.
Cell Viability/Proliferation Assay (CCK-8)
-
Objective: To determine the effect of this compound on the viability and proliferation of endothelial cells (e.g., HUVECs).
-
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
Positive control (e.g., VEGF)
-
Cell Counting Kit-8 (CCK-8)
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare vehicle control and positive control solutions.
-
Replace the medium in the wells with the prepared solutions. Include wells with medium only as a blank control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Wound Healing (Scratch) Assay for Cell Migration
-
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
-
Materials:
-
HUVECs
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Vehicle (DMSO)
-
Positive control (e.g., VEGF)
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing different concentrations of this compound, vehicle, or positive control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the migration rate.
-
Tube Formation Assay on Matrigel
-
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
HUVECs
-
96-well plates
-
Matrigel Basement Membrane Matrix
-
This compound
-
Vehicle (DMSO)
-
Positive control (e.g., VEGF)
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Add medium containing different concentrations of this compound, vehicle, or positive control.
-
Incubate for 4-12 hours.
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
-
Western Blot Analysis of PI3K/Akt Signaling
-
Objective: To determine if this compound affects the PI3K/Akt signaling pathway by examining the phosphorylation status of key proteins.
-
Materials:
-
HUVECs
-
This compound
-
Vehicle (DMSO)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat HUVECs with this compound or vehicle for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: The PI3K/Akt signaling pathway potentially modulated by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponin extract from Panax notoginseng promotesangiogenesis through AMPK- and eNOS-dependent pathways in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 alleviates high glucose‐induced inflammation and oxidative stress in HUVECs via upregulating miR‐147a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 alleviates high glucose-induced inflammation and oxidative stress in HUVECs via upregulating miR-147a - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis: Notoginsenoside FP2 and Alternatives in Cardiovascular Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative transcriptomic data for cells treated with Notoginsenoside FP2 is not publicly available at this time. This guide provides a comparative overview of the known biological activities of this compound, transcriptomic insights from related notoginsenosides and ginsenosides, and a detailed comparison with quercetin (B1663063), a well-researched flavonoid with significant cardiovascular effects. This comparative analysis aims to offer a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds in cardiovascular disease.
This compound: Current Knowledge
This compound is a saponin (B1150181) found in the stems and leaves of Panax notoginseng.[1] While specific transcriptomic studies on cells treated with this compound are lacking, its presence in saponin extracts with demonstrated cardioprotective effects suggests its potential role in cardiovascular health.[1] Further research is needed to elucidate its precise mechanisms of action at the gene expression level.
Comparative Analysis of Related Saponins (B1172615) and a Functional Alternative
To provide a framework for understanding the potential transcriptomic effects of this compound, this section details the known effects of the related saponins, Notoginsenoside R1 and Ginsenoside Rg1, and the flavonoid quercetin. These compounds have established roles in cardiovascular protection and offer insights into the potential pathways that this compound might modulate.
Data Presentation: Comparative Effects on Gene and Protein Expression
The following table summarizes the key molecular effects of Notoginsenoside R1, Ginsenoside Rg1, and Quercetin on cardiovascular-related cells and tissues.
| Compound | Cell/Tissue Type | Key Genes/Proteins Upregulated | Key Genes/Proteins Downregulated | Signaling Pathways Modulated | Reference |
| Notoginsenoside R1 | H9c2 cardiomyocytes, diabetic mice | Estrogen Receptor α, Akt, Nrf2, HO-1 | Apoptotic proteins | ERα/Akt/Nrf2, AMPK/Nrf2/HO-1 | [2][3] |
| Myocardial tissue (sepsis model) | TNF-α | [4] | |||
| Human umbilical vein endothelial cells | Tissue-type plasminogen activator (t-PA), Urokinase-type plasminogen activator (u-PA) | Plasminogen activator inhibitor-1 (PAI-1) | |||
| Ginsenoside Rg1 | H9c2 cells, mouse heart | SIRT1, PINK1, Parkin | Apoptotic and fibrotic markers | SIRT1/PINK1/Parkin-mediated mitophagy | |
| Cardiomyocytes | Calcium sensing receptor (CaSR), Calcineurin (CaN), TGF-β1 | CaSR/IP3R/CaN | |||
| Macrophages | AIM2 inflammasome components | AIM2 inflammasome pathway | |||
| Quercetin | Human endothelial cells, various cell lines | Nrf2, HO-1, eNOS | NF-κB, VCAM-1, ICAM-1, IL-6, TNF-α, ET-1 | PI3K/Akt, AMPK, Keap1/Nrf2 | |
| Coronary artery disease patients (males) | Senescence and inflammaging pathway genes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the types of studies cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or H9c2 cardiomyocytes are commonly used for in vitro cardiovascular studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with the compound of interest (e.g., Notoginsenoside R1, Quercetin) at various concentrations for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: mRNA is typically enriched using oligo(dT) beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to prepare the sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences.
-
Read Alignment: The cleaned reads are aligned to a reference genome (e.g., human or rat genome) using an aligner like STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between treated and control groups are identified using tools such as DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: The identified DEGs are subjected to pathway analysis using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Gene Ontology (GO) to identify enriched biological pathways and functions.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the comparator compounds, providing a visual representation of their mechanisms of action.
Caption: Quercetin's multifaceted protective mechanisms in endothelial cells.
Caption: Cardioprotective signaling pathways activated by Notoginsenoside R1.
Caption: Ginsenoside Rg1 promotes cardioprotective mitophagy.
Conclusion and Future Directions
While direct transcriptomic evidence for this compound is currently unavailable, the analysis of related saponins and functional alternatives like quercetin provides a strong foundation for future research. The pathways highlighted in this guide, including those related to oxidative stress (Nrf2), inflammation (NF-κB), cell survival (PI3K/Akt), and mitochondrial health (mitophagy), represent promising areas of investigation for this compound. Future studies employing RNA sequencing of various cardiovascular cell types treated with this compound are essential to fully characterize its mechanism of action and therapeutic potential.
References
- 1. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling. [scholars.duke.edu]
- 3. Notoginsenoside R1 Protects Against High Glucose-Induced Cell Injury Through AMPK/Nrf2 and Downstream HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Notoginsenoside FP2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from Panax notoginseng, requires careful handling and disposal due to its chemical nature. While specific disposal instructions for this compound are not extensively documented, a comprehensive procedure can be formulated based on general principles for the disposal of saponins (B1172615) and other chemical waste. This guide provides a step-by-step operational plan to ensure the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Disposal
The fundamental principle governing the disposal of any laboratory chemical is adherence to local, regional, and national regulations. Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure it is handled by qualified personnel and disposed of in an environmentally sound manner.[1][2] Improper disposal of chemical waste can pose a significant hazard to human health and the environment.[3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is a general guideline and must be adapted to comply with the specific requirements of your institution and local authorities.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Identification and Segregation:
-
Solid Waste: Pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or water[4]) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
3. Waste Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
4. Disposal Request and Pickup:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Provide accurate information about the waste composition and quantity.
5. Emergency Procedures: In the event of a spill, follow these steps:
-
Evacuate the immediate area if necessary.
-
Alert your supervisor and the institutional EHS department.
-
If trained and it is safe to do so, contain the spill using a chemical spill kit.
-
Absorb liquid spills with an inert absorbent material and collect all contaminated materials in a designated hazardous waste container.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a hazardous waste container.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its relevant physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₅₈H₉₈O₂₆ | MedChemExpress, TargetMol |
| Molecular Weight | 1211.38 g/mol | MedChemExpress, TargetMol |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (82.55 mM) H₂O: 5 mg/mL (4.12 mM) | TargetMol |
| Storage (Solid) | 4°C, protect from light | MedChemExpress |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | MedChemExpress |
Experimental Workflow and Logical Relationships
The proper disposal of this compound follows a logical sequence of steps designed to minimize risk and ensure regulatory compliance. The following diagram illustrates this workflow.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for the most accurate and comprehensive handling and disposal information. It is the responsibility of the user to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
